Product packaging for Copper heptanoate(Cat. No.:CAS No. 5128-10-9)

Copper heptanoate

Cat. No.: B12827721
CAS No.: 5128-10-9
M. Wt: 321.90 g/mol
InChI Key: NQDSPXCXIOLFGI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Copper heptanoate (CAS 33643-73-1) is a copper-carboxylate compound of significant interest in agricultural and materials science research. Its primary researched application is as an eco-friendly agent to induce systemic resistance in plants against bacterial pathogens. Studies on tomato plants (Solanum lycopersicum L.) have demonstrated that this compound, when applied via soil drench, can reduce infection from Pseudomonas syringae by approximately 50%. The mechanism of action is linked to the priming of the plant's innate immune system, leading to an enhanced antioxidant response and the accumulation of defensive phenolic compounds such as caffeic and chlorogenic acids, rather than solely acting as a direct bactericide . The compound's functionality is rooted in the interaction between the copper ion and the carboxylate group, a common feature in copper-corrosion inhibitors like decanoic acid, which form protective layers on metal surfaces . From a regulatory and safety standpoint, this product is designated "For Research Use Only" (RUO). RUO products are not intended for any diagnostic or therapeutic use and are excluded from the regulations governing in vitro diagnostic medical devices . Researchers should be aware that copper, while essential, can exhibit toxicity at elevated levels, primarily through its capacity to initiate oxidative damage and disrupt cellular metabolic functions . A key supplier identified for this compound is Achemica Corp, based in Switzerland . This product is for use in laboratory research only. It must not be used for diagnostic procedures, in humans, or for any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26CuO4 B12827721 Copper heptanoate CAS No. 5128-10-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5128-10-9

Molecular Formula

C14H26CuO4

Molecular Weight

321.90 g/mol

IUPAC Name

copper;heptanoate

InChI

InChI=1S/2C7H14O2.Cu/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2

InChI Key

NQDSPXCXIOLFGI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Advancements in Copper Heptanoate Chemistry

Conventional Routes for Copper(II) Heptanoate (B1214049) Synthesis

Traditional methods for synthesizing copper(II) heptanoate are straightforward and typically involve metathesis or acid-base reactions in solution. These routes are valued for their simplicity and scalability.

Reaction of Copper(II) Salts with Heptanoic Acid

The most common approach to synthesizing copper(II) heptanoate involves the reaction between a soluble copper(II) salt and either heptanoic acid or its corresponding alkali metal salt, sodium heptanoate. vulcanchem.combu.edu.eg This method relies on the precipitation of the often sparingly soluble copper(II) heptanoate from the reaction medium.

Key reactions include:

Using Copper(II) Sulfate (B86663) and Sodium Heptanoate : In this aqueous route, copper(II) sulfate is reacted with a stoichiometric amount of sodium heptanoate. The copper heptanoate product precipitates from the solution and can be isolated by filtration. bu.edu.eg

Using Copper(II) Acetate (B1210297) and Heptanoic Acid : This method can be performed in an ethanol-water solution. Copper(II) acetate is dissolved, and heptanoic acid, which is soluble in ethanol, is added. The product may precipitate immediately or upon standing. bu.edu.eg

These precipitation methods are effective for producing the basic copper(II) heptanoate salt. The choice of solvent and copper salt can influence the purity and physical form of the final product. vulcanchem.combu.edu.eg

Table 1: Comparison of Conventional Salt-Based Synthesis Routes
MethodCopper(II) ReactantHeptanoate SourceTypical SolventKey Advantages
Sulfate RouteCopper(II) sulfateSodium heptanoateWaterSuitable for water-soluble acids. bu.edu.eg
Acetate RouteCopper(II) acetateHeptanoic acidEthanol/WaterWorks well for acids insoluble in water but soluble in ethanol. bu.edu.eg

Direct Synthesis from Copper Oxides or Carbonates

An alternative conventional route involves the direct acid-base reaction of a basic copper source, such as copper(II) carbonate or copper(II) oxide, with heptanoic acid. This method avoids the introduction of other salt anions (like sulfate or acetate) into the reaction mixture, yielding water and, in the case of carbonate, carbon dioxide as the only byproducts.

The general reaction for basic copper(II) carbonate is: CuCO₃·Cu(OH)₂ + 4 RCOOH → 2 Cu(O₂CR)₂ + 3 H₂O + CO₂ bu.edu.eg

This reaction is advantageous as the completion can be visually monitored by the cessation of carbon dioxide effervescence. The resulting this compound can then be isolated from the solution. bu.edu.eg Synthesis from copper(II) oxide follows a similar acid-base principle, where the oxide is dissolved in the carboxylic acid, often with heating to facilitate the reaction.

Advanced Synthetic Strategies for Tailored this compound Derivatives

Modern synthetic chemistry seeks to create materials with precisely controlled structures and properties. For copper heptanoates, this involves moving beyond simple salt formation to construct complex coordination compounds and nanomaterials using advanced techniques.

Incorporation of Ancillary Ligands (e.g., Pyridines, Azacrown Ethers) in Synthesis

The introduction of ancillary ligands during the synthesis of copper carboxylates can fundamentally alter the resulting molecular structure. Instead of the typical dimeric "paddle-wheel" structure of copper(II) carboxylates, these ligands can coordinate to the copper centers, leading to the formation of monomers, polymers, or other complex assemblies. rsc.orgresearchgate.net

Pyridine (B92270) Ligands : Pyridine and its derivatives are common N-donor ligands in coordination chemistry. When reacted with copper(II) salts and a carboxylate source, they can occupy coordination sites on the copper ion, influencing the final geometry. researchgate.netnih.gov For instance, the reaction of CuX₂ (where X is a halide) with pyridine alcohol ligands can yield dinuclear, tetranuclear, or polymeric structures depending on the specific ligand and reaction conditions. researchgate.net This principle allows for the synthesis of this compound complexes with varied nuclearities and magnetic properties.

Azacrown Ethers : These macrocyclic ligands can encapsulate metal ions. The synthesis and characterization of copper(II)-hexanoate-azacrown ether species demonstrate how these ligands can break apart the standard paddle-wheel dimer. rsc.orgrsc.org Depending on the stoichiometry and crystallization conditions, the addition of an azacrown ether to a copper(II) carboxylate solution can yield a monomeric complex, where the copper ion is held within the macrocycle's cavity, or a one-dimensional polymer chain of alternating monomer and dimer units. rsc.orgrsc.org

Table 2: Effect of Ancillary Ligands on Copper Carboxylate Structures
Ancillary Ligand TypeExampleStructural OutcomeReference
N-donor HeterocyclesPyridine AlcoholsCan form dinuclear, tetranuclear, or 1-D polymeric chains by bridging copper centers. researchgate.net
MacrocyclesDiaza-18-crown-6 EtherCan form monomeric complexes or 1-D chains of alternating monomer-dimer units. rsc.orgrsc.org

Electrochemical Synthesis Techniques

Electrochemical methods offer a clean and controllable route for synthesizing metal and metal oxide nanoparticles. polito.uz This technique can be applied to the synthesis of copper-based compounds by using a sacrificial copper anode. In a typical setup, a potential is applied to a copper electrode, causing it to oxidize and release Cu²⁺ ions into an electrolyte solution. researchgate.net

For the synthesis of copper carboxylates, the electrolyte could contain the heptanoate anion. The newly formed Cu²⁺ ions would then react with the heptanoate in solution to form this compound. Key parameters such as voltage, current, solvent, and the presence of stabilizers can be precisely controlled to influence the size, morphology, and purity of the resulting product. polito.uz While widely used for producing copper and copper oxide nanoparticles, the application of this technique for the direct synthesis of specific copper carboxylates like this compound is an area of ongoing research. rsc.org

Solvothermal and Hydrothermal Approaches

Solvothermal and hydrothermal syntheses are methods carried out in a sealed vessel (an autoclave) where solvents are brought to temperatures above their boiling points, generating high pressure. dergipark.org.tr These conditions facilitate the dissolution of reactants and the crystallization of products that may be difficult to obtain under ambient conditions.

Hydrothermal Synthesis : This method uses water as the solvent. It is a versatile technique for producing well-defined crystalline metal oxides, and the principles can be extended to metal-organic compounds. dergipark.org.trsapub.org For this compound, a copper salt and heptanoic acid or sodium heptanoate would be heated in water within an autoclave. This method allows for excellent control over particle size and morphology by varying parameters like temperature, reaction time, and reactant concentration. dergipark.org.tr

Solvothermal Synthesis : This approach is similar to the hydrothermal method but employs a non-aqueous solvent, such as diethylene glycol or ethanol. iau.irnih.gov The choice of solvent can influence the solubility of reactants and the structure of the final product. Solvothermal synthesis has been successfully used to prepare copper nanoparticles and could be adapted for the synthesis of this compound, potentially yielding materials with unique crystalline phases or morphologies. iau.irnih.gov

These methods are particularly advantageous for producing highly crystalline, nanostructured materials with uniform particle size distributions. dergipark.org.trnih.gov

Control over Molecular Architecture and Supramolecular Assembly during Synthesis

The synthesis of copper(II) carboxylates, including copper(II) heptanoate, offers a rich field for exploring the principles of coordination chemistry and supramolecular assembly. The resulting molecular architecture can range from simple mononuclear species to complex polymeric networks. researchgate.net Control over the final structure is a key aspect of modern synthetic chemistry, as the architecture dictates the material's properties. Copper(II) heptanoate typically forms a dinuclear "paddlewheel" structure, where two copper atoms are bridged by four heptanoate ligands. researchgate.netresearchgate.net However, the selection of ancillary ligands, solvent systems, and reaction conditions allows for significant variation in the final product. nih.govacs.orgnih.gov

The formation of either monomeric or the more common dimeric copper(II) carboxylate structures is a delicate balance of steric and electronic factors. The classic paddlewheel dimer is the thermodynamically preferred structure for many copper(II) carboxylates, including this compound. researchgate.netmdpi.com In this arrangement, four carboxylate ligands bridge two copper(II) centers. nih.gov The axial positions of this dimer can be occupied by solvent molecules or other neutral ligands. acs.org Several factors can be manipulated to favor one form over the other.

Ancillary Ligands: The introduction of bulky ancillary (or co-) ligands can sterically hinder the formation of the dimeric paddlewheel structure, leading to the isolation of mononuclear species. mdpi.com Conversely, specific N-donor ancillary ligands can stabilize the dimeric structure by coordinating to the axial positions. nih.govresearchgate.net The nature of these ligands is crucial in directing the final molecular topology. nih.govacs.org

Ligand Design: The electronic properties and functionality of the carboxylate ligand itself play a role. Ligands designed to form robust intermolecular interactions, such as π-π stacking or hydrogen bonding, can influence the assembly of dimeric units into larger supramolecular structures. acs.org

pH of the Reaction Solution: The pH can control the protonation state of the ligands, which in turn affects their coordination mode and the resulting nuclearity of the copper complex. acs.org

Table 1: Factors Favoring Monomeric vs. Dimeric Copper Carboxylate Species
FactorFavors Monomeric SpeciesFavors Dimeric Species (Paddlewheel)Mechanism/Reason
Ancillary Ligands (Sterics) Bulky, sterically demanding ligandsSmall, non-coordinating or weakly coordinating ligands/solventsLarge ligands physically block the approach of a second copper center, preventing dimerization. mdpi.com
Ancillary Ligands (Coordination) Strongly coordinating, multidentate chelating ligandsAxially coordinating neutral donor ligands (e.g., pyridine, water)Chelating ligands can satisfy the copper(II) coordination sphere, leaving no sites for bridging carboxylates to form a dimer. nih.gov Axial ligands can stabilize the pre-formed dimer. nih.gov
Carboxylate Ligand Structure Carboxylates with bulky α-substituentsUnsubstituted or linearly chained carboxylates (e.g., heptanoate)Steric hindrance near the carboxylate group can inhibit the formation of the paddlewheel structure. researchgate.net
Concentration Low concentrationsHigh concentrationsDimer formation is an equilibrium process; higher concentrations favor the assembly of multiple units. nih.gov

While copper(II) heptanoate favors a dinuclear structure, it is possible to direct the synthesis toward higher nuclearity oligomeric or polymeric chains. This is typically achieved by strategically incorporating bridging ligands that can link the dimeric paddlewheel units.

Bridging Ancillary Ligands: The use of bifunctional ancillary ligands, such as 4,4'-bipyridine, can connect the axial positions of separate copper(II) carboxylate dimers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.netnih.gov The geometry and length of the bridging ligand determine the topology of the resulting network.

Multifunctional Carboxylate Ligands: Employing ligands that contain more than two carboxylate groups (e.g., tricarboxylates or tetracarboxylates) can lead to the formation of complex, higher-nuclearity structures. researchgate.netnih.gov These ligands can bridge multiple copper centers or dimers in various coordination modes, creating intricate frameworks. nih.govacs.org For instance, tetracarboxylate ligands have been used to create lantern-like tetranuclear species and cyclic octanuclear structures. nih.gov

Self-Assembly: Through non-covalent interactions like hydrogen bonding or π-π stacking, even simple dimeric units can self-assemble into extended supramolecular networks. acs.orgnih.govacs.org The choice of solvent and specific functional groups on the carboxylate ligand can promote these interactions. acs.org

Table 2: Methodologies for Directing Higher Nuclearity in Copper Carboxylates
MethodologyDescriptionResulting Structure TypeExample Ligand(s)
Axial Bridging Bifunctional ligands coordinate to the vacant axial sites of two separate paddlewheel dimers, linking them together.1D Chains, 2D Grids, 3D Frameworks4,4'-bipyridine, Pyrazine researchgate.netnih.gov
Use of Polycarboxylates Ligands with three or more carboxylate groups are used, which can bind to multiple copper ions or dimers simultaneously.Discrete polynuclear clusters, coordination polymersPyridine-dicarboxylic acids, N,N,N',N'-tetrakis(2-methylbenzoic acid)-1,4-diaminomethylbenzene researchgate.netnih.gov
Supramolecular Assembly Dimeric units are functionalized with groups capable of forming strong, directional non-covalent bonds.Hydrogen-bonded networks, π-stacked arraysCarboxylates with hydroxyl or 1,8-naphthalimide (B145957) groups acs.orgnih.gov

Solvent Polarity and Coordinating Ability: Solvents can play multiple roles: as the reaction medium, as a temporary ligand, or as a structural component in the final crystal lattice. nih.gov The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates. mdpi.com Polar, coordinating solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can coordinate to the copper centers, potentially influencing the monomer-dimer equilibrium or preventing the formation of polymeric structures. nih.govmdpi.com In contrast, non-polar, weakly coordinating solvents may favor aggregation and the formation of dimers or polymers. nih.gov

Temperature: Temperature affects reaction kinetics and thermodynamic equilibria. For many copper carboxylates, synthesis is carried out at room temperature or with gentle heating. acs.orgmdpi.com Higher temperatures can sometimes lead to decomposition or the formation of undesired byproducts. However, temperature can also be used to control crystal growth and morphology.

Reaction Time and Concentration: The duration of the reaction and the concentration of the reactants can influence crystal size and purity. Longer reaction times may allow for the growth of larger, more well-defined crystals. As noted, concentration can shift the equilibrium between monomeric and oligomeric species. nih.gov The yield can be optimized by adjusting these parameters, often guided by Le Châtelier's principle for equilibrium reactions like esterification. wikipedia.org

Table 3: Impact of Solvents and Conditions on Copper Carboxylate Synthesis
ParameterInfluence on SynthesisObserved Effects
Solvent Polarity Affects solubility of precursors and stability of charged intermediates. Influences monomer-dimer equilibrium. nih.govPolar solvents (e.g., propylene (B89431) carbonate, DMF) can favor monomer formation, while lower-polarity solvents (e.g., THF) promote dimerization. nih.gov
Solvent Coordinating Ability Coordinating solvents can occupy axial positions on copper centers, blocking sites for polymerization or altering redox potentials. nih.govmdpi.comStrongly coordinating solvents can lead to the isolation of discrete solvated dimers instead of extended networks. nih.gov Acetonitrile is a stronger coordinating solvent for Cu(I) while oxygen-donating solvents are favored by Cu(II). mdpi.com
Temperature Controls reaction rate, solubility, and crystal growth. Can influence the thermodynamic stability of different structural forms.Higher temperatures can increase reaction rates but may also lead to decomposition. researchgate.net Low temperatures can favor dimer formation. nih.gov
pH Determines the deprotonation state of the carboxylic acid and other ligands, affecting their coordination behavior.Can be a crucial factor in tuning the self-assembly and final nuclearity of the complex. acs.org
Reactant Concentration Shifts the equilibrium between different species (monomer, dimer, polymer).Higher concentrations generally favor the formation of dimeric and other oligomeric species. nih.gov

Coordination Chemistry and Structural Elucidation of Copper Heptanoate Complexes

Characterization of Dinuclear Paddlewheel Structures

The most prevalent and robust structural motif for copper(II) carboxylates is the dinuclear "paddlewheel" cage. nih.govresearchgate.netsemanticscholar.org This structure consists of two copper(II) centers bridged by four carboxylate ligands. semanticscholar.org Each copper ion typically exhibits a distorted square pyramidal or octahedral geometry. nih.govresearchgate.net The equatorial plane around each copper atom is formed by four oxygen atoms from the four bridging carboxylate groups, while an axial position is occupied by the second copper atom. researchgate.netnih.gov The remaining axial position can be occupied by a neutral donor ligand or remain vacant. nih.govsemanticscholar.orgnih.gov

In the classic paddlewheel structure, the four heptanoate (B1214049) ligands bridge the two copper(II) ions in a syn, syn-η¹:η¹:μ fashion. nih.govresearchgate.net This bridging bidentate mode involves each carboxylate group using one of its oxygen atoms to coordinate to each of the two copper centers. wikipedia.org This arrangement creates the characteristic cage-like structure that encapsulates the two metal ions. researchgate.net The specific orientation of the carboxylate groups is crucial for the formation of the stable dinuclear assembly. rsc.org

The axial positions of the dinuclear paddlewheel unit are available for coordination by additional ligands, often solvent molecules or other neutral donors like pyridine (B92270) or pyrimidine (B1678525) derivatives. researchgate.netnih.gov The coordination of these axial ligands completes the square pyramidal or octahedral coordination sphere of the copper(II) ions. nih.gov

Steric Influence : Bulky axial ligands can cause distortions in the paddlewheel structure, affecting the copper-copper distance and the planarity of the equatorial copper-oxygen arrangement. nih.govmdpi.com The steric hindrance introduced by large substituents on the ligands can govern the final coordination geometry. rsc.org

Electronic Influence : The electron-donating or withdrawing properties of the axial ligands can modulate the electronic character of the copper centers. rsc.org Stronger donor ligands can lengthen the axial copper-ligand bond and may also influence the magnetic coupling between the two copper ions.

The distance between the two copper(II) ions within the paddlewheel cage is a key structural parameter. For dinuclear copper(II) carboxylate complexes, this distance is typically in the range of 2.6 to 2.7 Å. nih.gov For instance, in a structurally similar copper(II) benzoate (B1203000) complex, the Cu–Cu separation was found to be 2.6691(5) Å. nih.gov The copper atoms are displaced from the basal plane of the four oxygen atoms towards the apical ligand. nih.gov The precise interatomic distances are contingent on the specific carboxylate and any coordinated axial ligands.

Table 1: Selected Interatomic Geometric Parameters for a Representative Dinuclear Copper(II) Carboxylate Complex (Copper Benzoate with 2-Amino-4,6-dimethyl pyrimidine axial ligand). nih.gov
ParameterValue (Å)
Cu–Cu Distance2.6691(5)
Average Cu–O (equatorial) Distance1.9474(16) - 1.9655(16)
Cu–N (axial) Distance2.2724(18)

Monomeric, Polymeric, and Cluster Architectures

Beyond the common dinuclear paddlewheel structure, copper heptanoate can participate in the formation of other, more complex architectures, including monomeric species and coordination polymers.

While the dinuclear form is highly stable, monomeric copper(II) heptanoate species can be formed, typically by preventing the aggregation of copper centers. This is often achieved through the use of bulky chelating ligands, such as azacrown ethers, that can encapsulate a single copper ion. rsc.org In such a complex, the copper(II) ion is coordinated by the chelating ligand, and the heptanoate (or a similar carboxylate like hexanoate) anions occupy the remaining coordination sites, often in a monodentate fashion. rsc.org The stability of these monomeric species in solution can be part of an equilibrium involving the dinuclear paddlewheel complexes. rsc.org The formation of stable monomeric copper(II) complexes is often dependent on the chelate effect and the steric hindrance provided by the supporting ligand, which inhibits the bridging required for dimer formation. nih.govrsc.org

This compound complexes can also serve as building blocks for the construction of one-dimensional (1D) coordination polymers. manchester.ac.uk These chain-like structures can be formed in several ways. One documented pathway involves the linking of dinuclear paddlewheel units and monomeric copper complexes. rsc.org For example, a copper(II) hexanoate (B1226103) system, a close analog of heptanoate, has been shown to form an infinite 1D chain of alternating monomeric and dimeric (paddlewheel) units. rsc.org In this architecture, the monomeric units act as linkers, coordinating to the axial positions of adjacent paddlewheel dimers, creating an extended chain. rsc.org Alternatively, 1D chains can be formed through the bridging action of the carboxylate ligands themselves, connecting multiple copper centers in a linear or zigzag fashion. nih.gov The resulting supramolecular structure is often further stabilized by hydrogen bonds. nih.gov

Synthesis and Structural Aspects of Trinuclear and Higher-Order Clusters

The synthesis of multinuclear copper carboxylate complexes is a significant area of research, aiming to model the active sites of metalloenzymes and develop new materials. While the most common structural motif for copper(II) carboxylates is the dinuclear paddle-wheel, the formation of trinuclear and higher-order clusters can be achieved through carefully designed synthetic strategies, often involving the use of additional bridging ligands.

Trinuclear copper(II) complexes frequently feature a central µ₃-bridging species, such as a hydroxide (B78521) ion (OH⁻), forming a triangular [Cu₃(µ₃-OH)] core. rsc.org The synthesis typically involves the reaction of a copper(II) salt with a suitable ligand system that can support this arrangement. Although specific reports on trinuclear this compound are not abundant, the principles are transferable. The heptanoate ligands would bridge the edges of the copper triangle, while other ancillary ligands could coordinate to the remaining available sites on the copper ions.

Higher-order clusters, such as tetranuclear copper(I) clusters, have also been synthesized and structurally characterized. nih.gov These clusters can be formed through self-assembly or by the controlled regulation of existing clusters. For example, a hexanuclear copper(I) cluster can be transformed into a tetranuclear cluster by introducing a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). nih.gov The resulting structures can adopt various geometries, including tetrahedral or adamantane-like cages, with the Cu···Cu distances being a critical parameter for defining the cluster's properties. nih.govmdpi.com The structure of these clusters is highly dependent on the nature of the supporting ligands and the presence of any templating anions. nih.gov

Influence of Heptanoate Ligand and Ancillary Ligands on Coordination Geometry

The coordination geometry around the copper centers in heptanoate complexes is not static; it is highly malleable and sensitive to the electronic and steric properties of both the primary carboxylate ligand and any additional ancillary ligands introduced into the coordination sphere.

Role of Alkyl Chain Length in Carboxylate Ligands on Complex Formation

The primary influence of increasing the alkyl chain length, such as the hexyl group in heptanoate, is on the physicochemical properties of the complex rather than a fundamental alteration of the coordination geometry. researchgate.net Longer alkyl chains can:

Increase solubility in nonpolar organic solvents.

Influence the packing of molecules in the solid state (crystallinity).

Affect the thermal decomposition profile of the complex. researchgate.net

For instance, studies on copper carboxylates with varying chain lengths for applications in metal-organic decomposition inks have shown that thermal decomposition processes and the properties of resulting materials are dependent on the carbon chain length. researchgate.net However, the core Cu₂O₈ paddle-wheel unit is largely preserved.

Coordination Preferences with N-donor Ligands (e.g., 3-Hydroxypyridine (B118123), 2-Aminopyridine)

The introduction of neutral N-donor ancillary ligands dramatically influences the structure and reactivity of this compound complexes. These ligands typically coordinate to the axial positions of the copper centers in paddle-wheel dimers or participate in the formation of new mononuclear or polynuclear species. rsc.orgmdpi.com

3-Hydroxypyridine: Copper(II) complexes involving hydroxyl pyridine derivatives are well-documented. nih.gov While specific structural data for a this compound-3-hydroxypyridine adduct is limited, related systems with 3-hydroxypyridin-4-ones show the formation of stable, planar, tetracoordinate 2:1 (ligand:metal) complexes where coordination occurs through the oxygen atoms. nih.gov In the case of 3-hydroxypyridine itself, it is expected to act as a monodentate N-donor ligand, binding to available coordination sites on the copper ion, such as the axial positions of a dinuclear this compound core.

2-Aminopyridine (B139424): The coordination chemistry of 2-aminopyridine with copper(II) heptanoate is well-characterized. The reaction yields both dinuclear complexes of the formula [Cu₂(O₂CC₇H₁₅)₄(C₅H₆N₂)₂] and mononuclear species with the formula [Cu(O₂CC₇H₁₅)₂(C₅H₆N₂)₂]. rsc.org In the dinuclear paddle-wheel structure, the 2-aminopyridine ligands occupy the axial positions, coordinating to the Cu(II) ions via the pyridine nitrogen atom. An equilibrium between the monomeric and dimeric forms often exists in solution, with the formation of the monomer being an enthalpy-driven process. rsc.org

Below is a table summarizing key structural data for a reported copper(II) heptanoate complex with 2-aminopyridine.

Table 1: Selected Crystallographic Data for the Dinuclear Copper(II) Heptanoate Complex with 2-Aminopyridine, [Cu₂(O₂CC₇H₁₅)₄(C₅H₆N₂)₂]. rsc.org
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Cu···Cu distance (Å)2.651(1)
Cu-N (axial) distance (Å)2.195(4)
Average Cu-O (equatorial) distance (Å)~1.97

Stereochemical Effects and Chiral Ligand Integration in Coordination Systems

The stereochemistry of copper(II) complexes is particularly fascinating due to the d⁹ electronic configuration of the metal ion, which makes it susceptible to the Jahn-Teller effect. researchgate.net This effect leads to distortions in octahedral geometries, resulting in a wide range of non-rigid structures, most commonly elongated tetragonal or square pyramidal geometries. nih.govresearchgate.net This inherent geometric flexibility, sometimes termed the "plasticity effect," allows copper to adapt to the steric and electronic demands of various ligands. researchgate.net

The integration of chiral ligands into copper coordination systems is a powerful method for inducing chirality and stereoselectivity in the resulting complex. When a chiral ancillary ligand coordinates to a copper center, it can direct the arrangement of the other ligands, leading to the formation of a specific stereoisomer.

For example, research on copper(II) complexes with tridentate Schiff base ligands has demonstrated the formation of structures with left-handed chiral helicity, where the chirality arises from the syn-anti configuration of bridging carboxylate groups between adjacent metal centers. nih.gov In other systems, chiral diamine ligands coordinated to copper(I) have been shown to achieve high enantioface selection in the binding of prochiral olefins. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Copper Heptanoate Systems

Vibrational Spectroscopy for Coordination Mode Elucidation

Vibrational spectroscopy is a powerful tool for determining how the heptanoate (B1214049) ligand binds to the copper(II) center. By analyzing the vibrational modes of the carboxylate group, it is possible to distinguish between different coordination geometries, such as monodentate, bidentate chelating, and bidentate bridging modes.

FTIR spectroscopy is particularly sensitive to the vibrations of the carboxylate (COO⁻) group. The deprotonation of the carboxylic acid to form the carboxylate anion leads to a delocalization of the pi-electrons, resulting in two characteristic, intense absorption bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations.

The positions of the νₐₛ(COO) and νₛ(COO) bands in the infrared spectrum are highly informative. The separation between these two frequencies, denoted as Δν [Δν = νₐₛ(COO) - νₛ(COO)], is a critical diagnostic parameter for inferring the coordination mode of the carboxylate ligand. This value is compared to the Δν of the corresponding sodium salt, which represents a largely ionic interaction. In analogous copper(II) carboxylates, these bands are the most significant peaks for interpreting the metal-ligand interaction. nih.gov

The magnitude of Δν provides strong evidence for the specific way the carboxylate ligand coordinates to the copper(II) ion(s). Different coordination modes result in distinct electronic distributions within the C-O-O fragment, which in turn affects the vibrational frequencies.

Monodentate Coordination: In this mode, one oxygen atom of the carboxylate binds to the metal center. This localization of charge tends to increase the frequency separation, resulting in a larger Δν value compared to the ionic salt. For a copper(II) trimethoxybenzoate complex, a monodentate coordination resulted in a Δν of 194 cm⁻¹. mdpi.com

Bridging Bidentate Coordination: This is the most common mode found in dinuclear copper(II) carboxylates, such as copper(II) acetate (B1210297), which form a characteristic "paddle-wheel" structure. nih.gov Here, each oxygen atom of the carboxylate group coordinates to one of two adjacent copper ions. This syn-syn bridging mode typically results in a Δν value that is smaller than that for monodentate coordination but similar to or slightly larger than the ionic reference. Studies on various dinuclear copper(II) carboxylates have established that a Δν value in the range of 170-250 cm⁻¹ is indicative of a bridging bidentate coordination. nih.gov For example, a series of heteroleptic Cu(II) carboxylates exhibited Δν values between 185 cm⁻¹ and 215 cm⁻¹, confirming a bridging bidentate structure. nih.gov Another dinuclear copper(II) trimethoxybenzoate complex with a syn-syn bridging mode showed a Δν of 134 cm⁻¹. mdpi.com

The table below summarizes representative FTIR data from analogous copper(II) carboxylate complexes, illustrating the relationship between coordination mode and Δν.

Compoundνₐₛ(COO) (cm⁻¹)νₛ(COO) (cm⁻¹)Δν (cm⁻¹)Inferred Coordination ModeReference
[Cu₂(234-tmbz)₄(H₂O)₂]·H₂O16021468134Bridging Bidentate (syn-syn) mdpi.com
[Cu(246-tmbz)₂(μ-H₂O)₂(H₂O)₂]ₙ·nH₂O16081414194Monodentate mdpi.com
Heteroleptic Cu(II) Carboxylates (Representative Range)--185 - 215Bridging Bidentate nih.gov

For copper heptanoate, which is known to form a dinuclear paddle-wheel structure, the Δν value is expected to fall within the range characteristic of bridging bidentate coordination.

While FTIR is a primary tool for studying carboxylate vibrations, Raman spectroscopy provides complementary information. It is particularly useful for studying low-frequency modes, including the Cu-O stretching vibrations, which are often weak or inaccessible in mid-range FTIR spectroscopy. A study on the copper acetate dimer utilized variable-temperature Raman spectroscopy to analyze its vibrational modes. acs.org However, there is a notable lack of published Raman spectroscopic data for this compound and other long-chain copper(II) alkanoates in the available literature. This technique could, in principle, provide direct evidence of the Cu-O bonds and further characterize the dinuclear core structure, but such specific studies have not been widely reported.

Fourier-Transform Infrared (FTIR) Spectroscopy

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Vis, probes the electronic structure of the copper(II) center and provides key information on the d-orbital energies and charge transfer transitions within the complex.

Copper(II) complexes are colored due to electronic transitions involving the d-orbitals of the metal ion. For dinuclear copper(II) carboxylates like this compound, the UV-Vis spectrum is typically characterized by two main features:

Band I (d-d Transitions): A broad, low-intensity absorption band in the visible region, typically around 670-750 nm. This band is assigned to the d-d electronic transitions of the copper(II) ion, which has a d⁹ configuration. In a distorted square pyramidal or octahedral environment, several transitions are possible, which merge to form a single broad envelope. For instance, copper(II) oleate (B1233923) in toluene (B28343) shows a broad absorption band with a maximum (λₘₐₓ) at 675 nm, which is representative of the d→d transition of Cu(II). nih.gov Similarly, a study on copper(II) phenylcarboxylate complexes reported this band at around 710 nm. rsc.org

Band II (Charge Transfer): A higher intensity shoulder in the near-UV region, typically around 360-400 nm. This band is not present in monomeric copper(II) species and is considered a distinctive signature of the dinuclear paddle-wheel structure. It is attributed to a ligand-to-metal charge transfer (LMCT) transition. mdpi.com The presence of this band provides strong evidence for the preservation of the dimeric structure in solution.

The table below presents typical UV-Vis absorption data for analogous dinuclear copper(II) carboxylates.

Compound / SystemBand I (d-d) λₘₐₓ (nm)Band II (Dinuclear Signature) λₘₐₓ (nm)SolventReference
Copper(II) Oleate675Not ReportedToluene nih.gov
[Cu₂(phenylpropanoate)₄(H₂O)₂]~710~375 (Shoulder)DMSO rsc.org
[Cu₂(234-tmbz)₄(H₂O)₂]·H₂O706~360 (Shoulder)Solid (Diffuse Reflectance) mdpi.com
Copper(II) Sesame Soap670-680Not Reported- openpharmaceuticalsciencesjournal.com

Based on these data, the UV-Vis spectrum of this compound is expected to exhibit a broad absorption band centered around 670-710 nm and a shoulder band in the near-UV region, confirming its characteristic dinuclear structure.

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, which are non-superimposable on their mirror images. While this compound itself is not chiral, it can be incorporated into chiral systems by using chiral co-ligands. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing unique insights into the stereochemistry of chiral copper complexes. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. wikipedia.org It is particularly well-suited for the characterization of copper(II) complexes, as the Cu²⁺ ion has a d⁹ electronic configuration with one unpaired electron, making it EPR-active. libretexts.org

Characterization of Copper(II) Spin States

The Cu(II) ion possesses an electron spin S = 1/2 and a nuclear spin I = 3/2. libretexts.org This combination gives rise to characteristic features in the EPR spectrum. The interaction between the electron spin and the nuclear spin, known as hyperfine coupling, splits the EPR signal into four lines (2I + 1 = 2(3/2) + 1 = 4) of roughly equal intensity. libretexts.org

In a randomly oriented sample, such as a powder or frozen solution, the spectrum is typically anisotropic, described by different g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) parallel and perpendicular to the principal axis of the molecule. ethz.ch For many copper(II) complexes, an axially elongated octahedral or square pyramidal geometry is observed, which typically results in g|| > g⊥ > 2.0023. acs.org The specific values of these parameters provide detailed information about the coordination geometry and the nature of the ligands bonded to the copper ion. acs.orgnih.gov

ParameterDescriptionTypical Information Derived
g-factor (g||, g⊥)Measures the interaction of the electron spin with the external magnetic field. Anisotropy (g|| ≠ g⊥) reflects the molecular symmetry.Provides insight into the electronic ground state and coordination geometry of the Cu(II) center. acs.org
Hyperfine Coupling (A||, A⊥)Represents the magnetic interaction between the unpaired electron and the copper nucleus (I = 3/2).Indicates the degree of delocalization of the unpaired electron onto the copper nucleus and reflects the covalency of the metal-ligand bonds. ethz.ch
Superhyperfine CouplingInteraction of the electron spin with ligand nuclei (e.g., ¹⁴N) that have a nuclear spin.Confirms the coordination of specific atoms, such as nitrogen, to the copper center and helps determine the number of coordinating ligands. libretexts.orgnih.gov

Insights into Magnetic Coupling Phenomena

This compound, like many other copper(II) carboxylates, typically exists as a binuclear "paddlewheel" dimer. In this structure, the two Cu(II) centers are in close proximity, leading to magnetic exchange interactions between them. nih.gov EPR spectroscopy is a key tool for probing these interactions. researchgate.net

When two S = 1/2 copper ions are magnetically coupled, they can form a diamagnetic singlet state (S=0) and a paramagnetic triplet state (S=1). In systems with antiferromagnetic coupling, the singlet state is the ground state, and the EPR signal intensity decreases as the temperature is lowered because the thermally accessible triplet state becomes depopulated. ias.ac.in For strongly coupled antiferromagnetic dimers, an EPR signal may not be observable in the solid state at low temperatures. ias.ac.in

The EPR spectrum of the triplet state is more complex than that of an isolated Cu(II) ion. It is characterized by zero-field splitting (ZFS) parameters, D and E, which arise from the magnetic dipole-dipole interaction between the two copper ions. researchgate.net The D parameter provides information about the distance between the two metal ions. These spectra often show characteristic features, including seven-line hyperfine patterns due to the interaction of the S=1 electron spin with two I=3/2 copper nuclei. researchgate.net The magnitude of the magnetic interaction is quantified by the exchange parameter, J, which can be estimated from temperature-dependent EPR studies. lookchem.com

X-ray Based Characterization Techniques

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline materials. rigaku.com By analyzing the pattern of scattered X-rays from a crystal, one can deduce the arrangement of atoms, bond lengths, and bond angles with high precision.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structures

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise structural information for chemical compounds that can be grown as single crystals. Studies on this compound have confirmed its structure using this technique. researchgate.net

The analysis reveals that copper(II) heptanoate crystallizes as a dimeric molecule, consistent with other copper alkanoates. researchgate.net The structure is often described as a "paddlewheel" cage, where four heptanoate ligands bridge the two copper atoms. researchgate.net Each copper atom typically adopts a distorted square pyramidal geometry. nih.gov The base of the pyramid is formed by four oxygen atoms from the bridging carboxylate groups, and the apical position is occupied by the other copper atom, creating a Cu-Cu bond. In some adducts, a solvent or co-ligand molecule may occupy this axial position. nih.gov

Structural FeatureDescriptionSignificance
Molecular StructureBinuclear paddlewheel dimer, [Cu₂(O₂CR)₄L₂].Confirms the dimeric nature responsible for magnetic coupling.
Coordination GeometryDistorted square pyramidal around each Cu(II) ion. nih.govInfluences the electronic properties and d-orbital splitting, consistent with EPR data.
Cu-Cu Distance~2.614 Å for this compound. researchgate.netA key parameter for understanding the strength and nature of the magnetic exchange interaction.
Bridging LigandsFour heptanoate anions bridge the two copper centers in a syn-syn conformation.The carboxylate bridge is the primary pathway for antiferromagnetic superexchange.
Crystal PackingThe alignment of the alkyl chains influences intermolecular interactions and lattice parameters. researchgate.netDetermines the bulk properties of the material.

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the bulk purity and identifying the crystalline phases of materials. ias.ac.in For copper(II) carboxylates, PXRD patterns can verify the formation of the desired crystal structure and ensure the absence of starting materials or alternative phases.

The crystal structure of anhydrous copper(II) heptanoate, Cu₂(O₂CC₆H₁₃)₄, has been determined, revealing a dinuclear paddle-wheel type structure. researchgate.net In this arrangement, two copper(II) ions are bridged by four heptanoate ligands. Each copper atom is coordinated to four oxygen atoms from the carboxylate groups in a square planar geometry, with the fifth coordination site occupied by the other copper atom, resulting in a square-pyramidal geometry around each copper center. The copper-copper distance is approximately 2.618 Å. researchgate.net The hydrocarbon chains of the heptanoate ligands are oriented roughly along the c-axis of the unit cell. researchgate.net

A comparison of the experimental PXRD pattern of a synthesized bulk sample of this compound with a pattern simulated from its known single-crystal structure allows for the assessment of phase purity. Significant peaks in the experimental pattern should correspond to the diffraction planes of the established crystal lattice. For example, similar copper carboxylates like copper(II) hexanoate (B1226103) also form a dinuclear paddle-wheel structure, and their PXRD patterns are used to confirm this structural motif. researchgate.net Any deviation or presence of unexpected peaks would indicate impurities or the existence of different polymorphs.

Table 1: Crystallographic Data for Anhydrous Copper(II) Heptanoate

Parameter Value
Formula Cu₂(C₇H₁₃O₂)₄
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.235
b (Å) 11.458
c (Å) 13.784
β (°) 91.54
Cu-Cu distance (Å) 2.618

Data sourced from single-crystal X-ray diffraction studies. researchgate.net

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. researchgate.net The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, in particular, is sensitive to the oxidation state and coordination geometry of the metal center. ias.ac.inresearchgate.net

For this compound, the Cu K-edge XANES spectrum is expected to exhibit features characteristic of a Cu(II) center in a square-pyramidal or distorted octahedral environment. ias.ac.inresearchgate.net A key feature in the XANES spectra of many Cu(II) compounds is a weak pre-edge peak corresponding to the formally dipole-forbidden 1s → 3d transition. ias.ac.inacs.org The intensity of this peak is correlated with the distortion from perfect centrosymmetry; a more distorted, less centrosymmetric environment leads to a more intense pre-edge feature. acs.org

Table 2: Typical Cu K-edge XANES Features for Cu(II) Carboxylates

Feature Approximate Energy (eV) Assignment
Pre-edge Peak 8977 - 8978 1s → 3d transition
Shoulder 8985 - 8987 1s → 4s transition
Main Edge ~8993 1s → continuum
White Line 8996 - 8999 1s → 4p transition

Energy values are general and can vary slightly based on the specific ligand environment. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State NMR for Ligand Interactions and Dynamics

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution. However, its application to paramagnetic species like copper(II) complexes presents significant challenges. The unpaired electron of the Cu(II) ion (a d⁹ system) causes substantial broadening and large shifts (paramagnetic shifts) of the NMR signals of nearby nuclei, often rendering them undetectable. acs.orgresearchgate.net

The broadening effect is due to the efficient nuclear relaxation induced by the paramagnetic center, which is dependent on the electron-nucleus distance (proportional to 1/r⁶) and the electronic relaxation time (τs). acs.orgresearchgate.net For many mononuclear Cu(II) complexes, the electronic relaxation time is relatively long (~10⁻⁹ s), leading to extremely broad proton signals. acs.org

Despite these challenges, NMR can provide valuable information about ligand interactions and dynamics in specific cases. In weakly coupled binuclear copper(II) systems, the electronic relaxation time can be significantly shortened (to ~10⁻¹¹ s), resulting in unusually sharp, though still shifted, NMR signals. acs.org This allows for the assignment and structural analysis of the ligands coordinated to the copper centers.

For this compound, which exists as a dinuclear paddle-wheel complex in the solid state, its solution behavior would determine the feasibility of NMR analysis. If the dinuclear structure remains intact and exhibits favorable electronic relaxation properties, it might be possible to observe the paramagnetically shifted and broadened signals of the heptanoate ligand protons. The degree of shifting and broadening of the α- and β-methylene protons closest to the carboxylate group would provide qualitative information about the ligand's coordination to the paramagnetic Cu(II) center. Furthermore, ligand exchange dynamics, where coordinated heptanoate ligands exchange with free ligands in solution, could potentially be studied using techniques like line-shape analysis, if the signals are sufficiently resolved. nih.govnih.gov

Mass Spectrometry Techniques

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of a wide range of molecules, including metal complexes. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. researchgate.net

When analyzing copper(II) compounds like this compound, a notable phenomenon is the frequent in-source reduction of Cu(II) to Cu(I). researchgate.net Therefore, even when starting with a pure Cu(II) salt, the resulting mass spectrum often shows peaks corresponding to species containing Cu(I). This reduction can occur through gas-phase charge exchange with the matrix molecules or by free electron capture in the laser-induced plume. researchgate.net

For this compound, which has a dinuclear structure [Cu₂(C₇H₁₃O₂)₄], MALDI-TOF analysis would likely show fragments resulting from the loss of one or more heptanoate ligands. The observation of pseudomolecular ions, such as [Cu₂(O₂CR)₃]⁺ (where R = C₆H₁₃), would be indicative of the dimeric nature of the complex being preserved in the gas phase. nih.govbeilstein-journals.org Other observed species could include copper-cationized fragments of the fatty acid ligand. The choice of matrix is crucial, as it can influence the fragmentation patterns and the observed ions. nih.gov Studies on other fatty acid-copper complexes have shown that the copper ion can promote specific fragmentation patterns within the alkyl chain, which can be used for structural characterization. nih.govresearchgate.net

Table 4: Potential Ions in MALDI-TOF Mass Spectrum of this compound

Ion Formula Description
[Cu₂(C₆H₁₃COO)₃]⁺ Pseudomolecular ion (loss of one ligand)
[Cu(C₆H₁₃COO)]⁺ Mononuclear fragment
[Cu₂(C₆H₁₃COO)₄ + H]⁺ Protonated parent molecule
[Cu₂(C₆H₁₃COO)₄ + Na]⁺ Sodiated parent molecule (if sodium salts are present)
[C₇H₁₃O₂]⁻ Deprotonated heptanoate ligand (in negative mode)

The observed ions will likely contain Cu(I) due to in-source reduction.

Microscopic and Surface-Sensitive Techniques

The morphological and elemental characterization of this compound, particularly in the context of its formation as a surface film, has been investigated using several advanced microscopic and surface-sensitive techniques.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology of materials. While detailed SEM studies focusing specifically on the morphology of isolated, pure this compound crystals are not extensively detailed in the available research, the technique has been instrumental in studies where this compound is formed as a protective layer. For instance, in corrosion studies, SEM coupled with energy-dispersive X-ray analysis is used to examine the surface of copper after being treated with corrosion inhibitors that form this compound films. researchgate.netresearchgate.net These analyses help visualize the effectiveness of the protective layer and observe the changes in the underlying metal's surface topography. researchgate.net Electron micrographs of coatings formed from this compound have been used to assess the nature of the film deposited on a metal's surface. core.ac.uk

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. Currently, there is a lack of specific studies in the provided search results that employ TEM for the detailed structural analysis of this compound particles. However, patents related to the production of copper fine particles sometimes list this compound as a related compound, and TEM is a standard method for characterizing the resulting nanoparticles, observing features like particle diameter and lattice spacing. google.comgoogle.com

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. It is frequently used in conjunction with SEM to confirm the chemical composition of materials. issp.ac.ru In the context of this compound, EDS is primarily applied in corrosion science to analyze the elemental makeup of protective films formed on copper surfaces. researchgate.netepdf.pub The analysis can confirm the presence of copper, carbon, and oxygen, consistent with the formation of a this compound layer, thereby verifying the mechanism of corrosion inhibition. researchgate.net

Atomic Force Microscopy (AFM) and Electrochemical AFM (ECAFM) for Surface Film Analysis

Atomic Force Microscopy (AFM) and its electrochemical variant (ECAFM) have proven to be powerful tools for the in-situ investigation of surface films, providing nanoscale topographical information. mdpi.com ECAFM has been specifically used to study the formation of this compound layers on copper electrodes in aqueous solutions as part of corrosion inhibition research. researchgate.netresearchgate.netethernet.edu.et

Research has shown that the inhibition of copper corrosion by sodium heptanoate is due to the formation of a protective layer primarily composed of this compound. mdpi.comresearchgate.net In-situ ECAFM allows for the direct observation of this film's morphology as it forms under varying electrochemical conditions, without the need for ex-situ preparations that could damage the layer. researchgate.netresearchgate.net

Key findings from ECAFM studies indicate that under optimal conditions (pH 8 and a 0.08 M concentration of sodium heptanoate), a continuous and thin "metallic soap" film of this compound forms, which acts as an effective blocking barrier against corrosion. researchgate.netethernet.edu.et However, at non-optimal pH levels, such as 5.7 or 11, the resulting film is discontinuous and comprises crystals of this compound or copper oxides, offering poor protection. ethernet.edu.et AFM analysis also quantifies changes in surface roughness, demonstrating the protective effect of the film. For example, a polished copper surface with low initial roughness can become severely damaged and rough after immersion in an acidic medium, a process that the formation of a stable this compound layer prevents. researchgate.net

Table 1: Surface Roughness Analysis in Copper Corrosion Studies
Sample ConditionObserved Surface CharacteristicsTypical Surface Roughness (z-height)Reference
Polished Copper Surface (before immersion)Regular surface with minor imperfections like polishing scratches.~361 nm researchgate.net
Copper Surface after Immersion in 1M HCl (without inhibitor)Badly damaged surface with cracks and striation-like corrosion products.~1.7 µm researchgate.net
Copper Surface with Optimal this compound FilmFormation of a continuous, protective thin film.Not specified, but prevents the significant increase in roughness seen in corrosive media. researchgate.netethernet.edu.et

Thermal Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is essential for determining the thermal stability and decomposition behavior of compounds.

While specific TGA data for copper(II) heptanoate is not extensively detailed in the reviewed literature, the thermal behavior of copper(II) alkanoates as a class has been a subject of study. researchgate.netresearchgate.net The decomposition pathway can be inferred from shorter and longer-chain analogues, such as copper(II) acetate and copper(II) caprate (decanoate).

The thermal decomposition of copper(II) acetate monohydrate in air, for example, proceeds in several steps: an initial dehydration, followed by the decomposition of the anhydrous salt into a mixture of copper and copper oxides (Cu, Cu₂O, CuO), and finally, the oxidation of the reduced species to copper(II) oxide (CuO) at higher temperatures. researchgate.net The thermal behavior of copper(II) caprate also shows a decomposition process where the final product is a copper oxide. researchgate.net Based on these related compounds, the thermal decomposition of copper(II) heptanoate in an air or oxygen atmosphere is expected to involve the loss of the heptanoate ligands followed by oxidation, ultimately yielding a solid residue of copper oxide.

Table 2: Inferred Decomposition Products of Copper(II) Heptanoate Based on Analogues
CompoundDecomposition StepsFinal Solid Residue (in air)Reference
Copper(II) Acetate Monohydrate1. Dehydration 2. Decomposition of anhydrous salt to Cu, Cu₂O, CuO 3. Oxidation to CuOCuO researchgate.net
Copper(II) CaprateDecomposition of the complexCu₂O researchgate.net
Copper(II) Heptanoate (Inferred)Decomposition of the salt with loss of organic ligands, followed by oxidation of intermediates.Copper Oxide (CuO or Cu₂O)Inference from researchgate.netresearchgate.net

Theoretical and Computational Chemistry Applied to Copper Heptanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes, including copper heptanoate (B1214049). By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy.

DFT calculations are pivotal in determining the most stable geometric arrangement of atoms in copper heptanoate. For the common dinuclear paddle-wheel structure of copper(II) carboxylates, geometry optimization typically reveals a distorted square pyramidal or octahedral coordination around each copper(II) ion. nih.govmdpi.com The equatorial positions are occupied by four oxygen atoms from the bridging heptanoate ligands, while the axial positions can be occupied by solvent molecules or other coordinating species. mdpi.com

The electronic structure of this compound, as elucidated by DFT, is characterized by the molecular orbitals that dictate its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In many copper(II) complexes, the singly occupied molecular orbital (SOMO) has significant dx²-y² character, which influences the complex's geometry and reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters for a Model Dinuclear Copper(II) Carboxylate Complex

Parameter Typical Calculated Value (Å)
Cu-Cu distance 2.60 - 2.65
Cu-O (equatorial) 1.95 - 2.00
Cu-O (axial) 2.15 - 2.25

Note: These values are representative of dinuclear copper(II) carboxylates and serve as an estimation for this compound.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical vibrational spectra (FTIR and Raman) can be calculated to aid in the assignment of experimental bands. For copper carboxylates, the symmetric and asymmetric stretching vibrations of the COO- group are of particular diagnostic value. nih.govnih.gov The calculated difference between these frequencies (Δν) can help determine the coordination mode of the carboxylate ligand (monodentate, bidentate, or bridging). nih.govmdpi.com Additionally, the vibrational modes corresponding to the Cu-O bonds can be predicted. nih.gov

EPR Parameters: Electron Paramagnetic Resonance (EPR) spectroscopy is highly sensitive to the electronic environment of the paramagnetic Cu(II) center. nih.gov DFT methods, particularly double-hybrid functionals, have shown good accuracy in predicting the g-tensor and hyperfine coupling constants (A-tensor) for copper(II) complexes. mdpi.com These parameters are sensitive to the geometry of the coordination sphere and the nature of the coordinating ligands. mdpi.comacs.org For a dinuclear complex, the magnetic coupling between the two copper centers can also be investigated computationally.

Table 2: Representative Calculated Spectroscopic Data for Copper(II) Carboxylate Systems

Spectroscopic Parameter Predicted Value Range
νas(COO-) (cm-1) 1580 - 1650
νs(COO-) (cm-1) 1400 - 1450
gz (g-tensor component) 2.30 - 2.40
Az (Hyperfine coupling) 120 - 150 x 10-4 cm-1

Note: These are typical ranges observed for similar copper(II) carboxylate complexes.

This compound, like other copper carboxylates, can function as a catalyst in various organic reactions. acs.org DFT is instrumental in mapping out the potential energy surfaces of these reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energy barriers. beilstein-journals.org This provides a detailed, step-by-step understanding of the catalytic cycle. For instance, in decarboxylative cross-coupling reactions, DFT studies on related copper carboxylate systems have shown that both the decarboxylation and transmetalation steps can have comparable energy barriers, a finding that challenges previous assumptions and guides the design of more efficient catalysts. acs.org Similarly, in oxidation reactions, DFT can help elucidate the role of the copper center in activating substrates and facilitating bond-forming or bond-breaking processes.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic behavior of this compound.

MD simulations can model the dynamic behavior of the entire this compound complex, including the coordination sphere around the copper ions. In solution, this includes the exchange of solvent molecules in the axial positions and fluctuations in the Cu-O bond lengths and angles. These simulations provide insights into the stability of the complex in different solvent environments and the lability of the ligands. In the solid state, MD simulations can be used to study phase transitions and the collective motions of the molecules in the crystal lattice. mdpi.comresearchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

The study of complex chemical systems, such as this compound in solution or embedded in a larger molecular assembly, presents significant computational challenges. Quantum mechanical (QM) methods provide high accuracy in describing electronic structures and reactions but are computationally expensive and thus limited to relatively small systems. researchgate.net Conversely, molecular mechanics (MM) methods are computationally efficient for large systems but cannot describe electronic changes like bond formation or breaking. researchgate.net The hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approach was developed to bridge this gap by combining the strengths of both methodologies. lsbu.ac.uk

The fundamental principle of QM/MM is to partition a large molecular system into two regions. lsbu.ac.uk A small, chemically active region, such as the copper center and its immediate coordinating heptanoate ligands, is treated with a high-level QM method. The remainder of the system, which may include the hydrocarbon tails of the ligands, solvent molecules, or a protein environment, is described using a less computationally demanding MM force field. lsbu.ac.uk This partitioning allows for an accurate quantum-chemical description of the region of interest while efficiently accounting for the steric and electrostatic influence of the surrounding environment. lsbu.ac.uk

The interaction between the QM and MM regions is a critical aspect of the methodology. Various embedding schemes exist, including mechanical, electrostatic, and polarized embedding, which account for the influence of the MM part on the QM region to different degrees of sophistication. arxiv.org For instance, in electrostatic embedding, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment. youtube.com The development of universal and automated QM/MM models aims to make these powerful techniques more accessible and transferable to new applications without requiring extensive manual setup. arxiv.org

While specific QM/MM studies focusing solely on this compound are not prominent in the literature, the approach is widely applied to simulate complex copper-containing systems, such as metalloproteins. researchgate.net For example, QM/MM simulations have been used to study electron transfer processes in copper proteins, calculating properties like reorganization energy, where contributions from the copper sites, the protein, and the solvent are delineated. researchgate.net The accuracy of QM/MM in reproducing geometries and energies makes it a viable alternative to more time-consuming full QM calculations for large molecules. researchgate.net

Computational Studies of Magnetic Properties and Exchange Interactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the magnetic properties of materials containing paramagnetic centers like copper(II). royalholloway.ac.uk For this compound, which exists as a paddle-wheel dimer [Cu₂(O₂CR)₄L₂], the primary magnetic feature is the exchange interaction between the two copper(II) ions within the dimeric unit. This interaction, mediated by the bridging carboxylate groups, determines whether the compound exhibits antiferromagnetic (spins paired, lower magnetic moment) or ferromagnetic (spins aligned, higher magnetic moment) behavior.

The sign and magnitude of the magnetic exchange coupling constant, J, quantifies this interaction. A negative J value indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling. DFT calculations, particularly using the "broken-symmetry" approach, are extensively employed to predict the value of J. This method involves calculating the energies of the high-spin (ferromagnetic) state and a spin-contaminated low-spin (broken-symmetry) state, with the energy difference being related to the J value.

Studies on various dinuclear copper(II) complexes have demonstrated a strong correlation between structural parameters and the nature of the magnetic coupling. For instance, in hydroxido-bridged Cu(II) dimers, the Cu-O-Cu bridging angle is a critical determinant of the exchange interaction. mdpi.com As this angle increases, the coupling typically transitions from ferromagnetic to antiferromagnetic. mdpi.com A similar relationship exists for carboxylate-bridged systems like this compound, where the geometry of the Cu-(O-C-O)-Cu superexchange pathway influences the magnetic properties.

First-principles calculations can also provide detailed insight into the electronic structure, such as spin density distributions, which show how the unpaired electron density is distributed across the molecule. mdpi.com For copper(II) systems, the spin density is primarily localized on the copper atoms, confirming their role as the magnetic centers. mdpi.com While specific DFT studies on this compound are limited, the established methodologies applied to other copper(II) carboxylates and oxides provide a robust framework for predicting and understanding its magnetic behavior. nih.govresearchgate.net These computational approaches allow for the systematic investigation of how chemical modifications (e.g., changing the alkyl chain length of the carboxylate) or external pressures could tune the magnetic properties of the material. researchgate.net

Data Tables

Table 1: Calculated Magnetic Coupling Constants (J) and Bridging Angles for Selected Hydroxido-Bridged Dinuclear Cu(II) Complexes. This table illustrates the typical correlation between geometric structure and magnetic properties calculated using DFT for systems analogous to copper carboxylate dimers.

Complex TypeCu-O-Cu Angle (°)Calculated J (cm⁻¹)Magnetic Behavior
[Cu(L)(X)(μ-OH)]₂98.7+13.5Ferromagnetic
[Cu(L)(X)(μ-OH)]₂100.1-1.5Weak Antiferromagnetic
[Cu(L)(μ-OH)]₂X₂102.5-15.2Antiferromagnetic
[Cu(L)(μ-OH)]₂X₂104.2-40.8Antiferromagnetic
Data derived from magneto-structural analysis of various hydroxido-bridged Cu(II) complexes. The specific ligands (L) and counter-ions (X) vary between complexes. Source: mdpi.com

Catalytic Applications and Mechanistic Investigations of Copper Heptanoate

Homogeneous Catalysis Mediated by Copper Heptanoate (B1214049) Complexes

Copper heptanoate complexes serve as catalysts in a range of chemical reactions, facilitating the construction of complex organic molecules. The lipophilic nature of the heptanoate chain can enhance the catalyst's solubility in organic solvents, which is advantageous for many homogeneous catalytic processes.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. While copper catalysts are widely used for such transformations, specific studies detailing the use of this compound are limited.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. nih.gov The catalytic cycle of this reaction involves the formation of a copper(I) acetylide intermediate. Research has shown that various copper(I) carboxylates can serve as effective catalysts for the CuAAC reaction. acs.org For instance, copper(I) acetate (B1210297) has been demonstrated to be a highly efficient catalyst. acs.org While direct studies on copper(I) heptanoate are not specified, its structural similarity to other active copper carboxylates suggests its potential applicability in this reaction. The carboxylate ligand can play a role in stabilizing the catalytically active copper(I) species.

Table 1: Examples of Copper(I) Carboxylates in Azide-Alkyne Cycloaddition This table is illustrative of the catalytic activity of copper carboxylates in general, as specific data for this compound was not found.

Copper(I) Carboxylate CatalystReactantsProductYield (%)Reference
Copper(I) acetatePhenylacetylene, Benzyl azide1-Benzyl-4-phenyl-1H-1,2,3-triazole98 acs.org
Copper(I) benzoate (B1203000)Phenylacetylene, Benzyl azide1-Benzyl-4-phenyl-1H-1,2,3-triazole95 acs.org

Copper-catalyzed allylic functionalization reactions are valuable methods for the formation of C-C bonds at the allylic position of an olefin. These reactions can proceed through various mechanisms, often involving the formation of a π-allyl copper intermediate. While a broad range of copper salts and complexes are utilized for these transformations, specific research employing this compound as the catalyst for allylic alkynylation is not extensively documented. However, related research on copper-catalyzed oxidative dehydrogenative carboxylation of unactivated alkanes to form allylic esters points to the involvement of copper carboxylate intermediates. nih.govberkeley.edu In these reactions, a copper(II) carboxylate is believed to be the resting state of the catalyst. nih.govberkeley.edu This suggests that this compound could potentially serve as a precursor to the active catalytic species in similar allylic functionalization reactions.

The formation of bonds between carbon and heteroatoms such as nitrogen is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Direct C-H functionalization is an atom-economical approach to introduce new functional groups into organic molecules. Copper catalysts have been shown to be effective in mediating C-H amidation and cyanation reactions.

In the context of C-H amidation , various copper catalysts, including copper(II) acetylacetonate (Cu(acac)₂), a copper β-diketonate complex with carboxylate-like coordination, have been successfully employed. beilstein-journals.org These reactions often proceed via a radical mechanism or through the formation of a copper-nitrenoid intermediate. While specific studies on this compound are scarce, the general efficacy of copper carboxylate-type complexes in these transformations suggests that this compound could potentially act as a catalyst.

Regarding C-H cyanation , copper-based systems are also known to catalyze the direct introduction of a cyano group into C-H bonds. These reactions are valuable for the synthesis of nitriles, which are versatile synthetic intermediates. However, the scientific literature reviewed does not provide specific examples of this compound being used as a catalyst for C-H cyanation reactions.

Carbon-Heteroatom (C-X) Bond Formation Reactions

Asymmetric Esterification Reactions

While copper complexes are known to catalyze various asymmetric reactions, including esterifications, specific literature detailing the use of this compound in asymmetric esterification is not extensively documented. However, the principles of copper-catalyzed asymmetric synthesis suggest its potential. Typically, a copper(II) source like this compound would be combined with a chiral ligand. This in situ formation of a chiral copper complex is the active catalyst that facilitates the enantioselective transformation. In such a system, the heptanoate anions would act as counter-ions or labile ligands, being displaced by the chiral ligand and the reactants. Mechanistic studies on related copper-catalyzed asymmetric esterifications have revealed that a linear relationship often exists between the enantiomeric excess (ee) of the active chiral metal complex and the final product researchgate.net. This indicates that the stereochemical outcome is determined by the specific geometry and electronic properties of the chiral copper catalyst in its active state.

Asymmetric Catalysis and Enantioselective Transformations

Copper catalysis is a cornerstone of modern asymmetric synthesis, providing access to chiral molecules with high stereocontrol. This compound can serve as a reliable precatalyst for a variety of enantioselective transformations beyond esterification. The combination of a copper salt with a diverse array of chiral ligands—such as bisoxazolines, phosphoramidites, and N-heterocyclic carbenes—generates catalysts capable of promoting reactions with high efficiency and enantioselectivity mdpi.com.

Key enantioselective transformations enabled by chiral copper catalysts include:

Conjugate Additions: The asymmetric conjugate addition of organometallic reagents (e.g., organozincs) to α,β-unsaturated compounds is a powerful method for forming carbon-carbon bonds stereoselectively nih.govresearchgate.net.

Alkylations: Copper(I)-catalyzed asymmetric alkylation of pronucleophiles like α-imino-esters provides a direct route to chiral α-amino acid derivatives nih.govdntb.gov.ua.

Domino Reactions: Enantioselective domino or cascade reactions, initiated by a copper-catalyzed step, allow for the rapid construction of complex polycyclic molecules from simple precursors mdpi.com.

Aminooxygenation and Dioxygenation: Chiral copper complexes catalyze the aerobic aminooxygenation and dioxygenation of alkenes, yielding valuable chiral 2-formyl saturated heterocycles nih.gov.

In these reactions, the copper center, coordinated by the chiral ligand, activates the substrate and controls the facial selectivity of the attack by the nucleophile, thereby dictating the stereochemistry of the product nih.gov. The specific copper precursor, such as this compound, influences catalyst formation and stability but the core catalytic activity and stereocontrol originate from the chiral ligand-copper complex.

Heterogeneous Catalysis with this compound Precursors

Supported Copper Catalysts for Organic Transformations

This compound is an effective precursor for the synthesis of heterogeneous catalysts, where active copper species are dispersed on a high-surface-area support. The preparation typically involves impregnating a support material (e.g., silica, alumina, titania) with a solution of the copper precursor, followed by calcination and reduction steps. The choice of precursor anion, such as heptanoate, can influence the dispersion and final properties of the active copper nanoparticles on the support conicet.gov.ar. Copper carboxylates, in general, are used to produce copper or copper oxide materials through various deposition methods nih.gov.

These supported copper catalysts are crucial in numerous industrial processes. For instance, catalysts derived from copper phyllosilicates, which can be synthesized using copper salt precursors, are highly active in the hydrogenation of carbonyl compounds mdpi.comresearchgate.net. The interaction between the copper particles and the support material is critical, affecting not only the activity and selectivity but also the stability and resistance to deactivation of the catalyst researchgate.net.

Hydrogenation Reactions (e.g., Fatty Acid Esters, Furfural, Levulinic Acid)

Supported copper catalysts, often prepared from precursors like this compound, are widely used for the hydrogenation of biomass-derived platform molecules and fatty acid esters. These catalysts are favored due to their high selectivity and lower cost compared to precious metals.

Fatty Acid Esters: The selective hydrogenation of fatty acid esters (e.g., methyl stearate, methyl hexanoate) to fatty alcohols is a significant industrial process. Supported copper catalysts, such as those on silica or mixed oxides like SiO2-Al2O3, are effective for this transformation under relatively mild conditions researchgate.netmdpi.comnih.gov. The catalyst's performance is highly dependent on the nature of the support and the size of the copper particles researchgate.netmdpi.com.

Interactive Table: Hydrogenation of Fatty Acid Esters with Supported Copper Catalysts
SubstrateCatalyst SupportTemperature (°C)H₂ Pressure (MPa)Conversion (%)Alcohol Selectivity (%)Reference
Methyl ButyrateSiO₂-Al₂O₃2402.5>5040-70 mdpi.com
Methyl Hexanoate (B1226103)SiO₂-Al₂O₃2402.5>5040-70 mdpi.comnih.gov
Methyl StearateSiO₂-Al₂O₃2402.5>5040-70 mdpi.comnih.gov

Furfural: Furfural, a key platform molecule from lignocellulosic biomass, can be selectively hydrogenated to furfuryl alcohol, a valuable chemical intermediate. Copper-based catalysts, including the industrially used copper chromite, exhibit high selectivity for the hydrogenation of the aldehyde group in furfural while preserving the furan ring nih.gov. Various supported copper catalysts are highly efficient, with factors like the precursor salt and support material influencing activity nih.gov. Catalysts prepared by etching Devarda's alloy (Cu-Al-Zn) have shown over 99% conversion and selectivity under mild conditions rsc.org.

Interactive Table: Hydrogenation of Furfural with Copper-Based Catalysts
CatalystTemperature (°C)H₂ Pressure (MPa)Conversion (%)Furfuryl Alcohol Selectivity (%)Reference
Cu-Al₂O₃-ZnO1302.0>99.0>99.0 rsc.org
Cu-Mg-Al150-100100 researchgate.net
CuxC-Cu-ZnO601.0>99.0100 researchgate.net
Cu/Na₂OₓSiO₂177Gas Phase-99 nih.gov

Levulinic Acid: The hydrogenation of levulinic acid to γ-valerolactone (GVL) is another critical biomass valorization route. GVL is a versatile green solvent and chemical intermediate. Copper-based heterogeneous catalysts are advantageous for this reaction, avoiding the need for expensive noble metals researchgate.net. A variety of supports, including TiO₂, ZrO₂, Al₂O₃, and manganese oxides, have been explored, with bimetallic systems like Cu-Ni or Cu-Re often showing enhanced activity and stability oaepublish.comnih.gov.

Interactive Table: Hydrogenation of Levulinic Acid to GVL with Copper-Based Catalysts
CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)GVL Yield (%)Reference
Cu-Re(1:1)/TiO₂1804.04100 nih.gov
CuNiAl180Transfer (Formic Acid)1297.3 oaepublish.com
20 wt% Cu/OMS-21902.0-98 nih.gov
Reduced CuPS (OTS-grafted)1301.2-85.2 acs.org
CuO/SiO₂/Graphite290Gas Phase>9093 researchgate.net

Electrochemical CO2 Reduction to Multicarbon Products on Copper-Based Catalysts

Among all elemental metals, copper is unique in its ability to electrochemically reduce carbon dioxide (CO₂) to valuable multicarbon (C₂+) products like ethylene, ethanol, and propanol researchgate.net. This compound can serve as a precursor to synthesize these electrocatalytically active copper materials. The process often involves depositing a copper precursor onto a conductive support to create an electrode, which is then used in an electrochemical cell.

During electrolysis, ensembles of copper nanoparticles, derived from precursor reduction, can undergo structural transformations to form highly active sites for C-C coupling berkeley.edu. The ability to generate C₂+ products is a key advantage, as these chemicals have a higher energy density and economic value than C₁ products like carbon monoxide or formic acid. Doping the copper catalyst with other elements can further steer the selectivity towards a specific C₂ product by influencing the binding of key intermediates osti.gov. The development of stable and selective copper-based electrocatalysts is a critical area of research for achieving a carbon-neutral energy cycle researchgate.net.

Mechanistic Insights into this compound-Catalyzed Reactions

Understanding the mechanism of copper-catalyzed reactions is essential for catalyst design and optimization. While mechanisms are reaction-specific, some general principles apply to catalysts derived from this compound.

In many reactions, the catalytic cycle involves changes in the copper oxidation state, typically between Cu(I), Cu(II), and sometimes Cu(III). For aerobic oxidations, molecular oxygen facilitates the turnover by re-oxidizing the copper center nih.gov.

For reactions involving copper carboxylates, the initial step often involves the formation of a copper carboxylate complex. In decarboxylation reactions, for example, the mechanism proceeds through the formation of a copper(I) carboxylate, which then undergoes insertion and loss of CO₂ researchgate.net. In other cases, the carboxylate, such as heptanoate, acts as a leaving group or a proton shuttle.

In copper-catalyzed carboxylation reactions using CO₂, computational and experimental studies have shown that the reaction can proceed through either an inner-sphere or outer-sphere CO₂ insertion pathway, depending on the substrate acs.org. The formation of an organocopper intermediate is often a key step. Similarly, in decarboxylative eliminations, mechanistic studies suggest pathways involving benzylic deprotonation followed by radical decarboxylation, a manifold distinct from single-electron-transfer mechanisms acs.org. These studies highlight the diverse and complex mechanistic pathways available to copper catalysts, underscoring their versatility in organic synthesis.

Identification of Catalytically Active Species and Intermediates

In many catalytic applications, the supplied copper(II) carboxylate, such as copper(II) heptanoate, is a precatalyst that is converted in situ into the catalytically active species. The nature of this active species and the subsequent intermediates is highly dependent on the reaction type, solvent, ligands, and substrates involved.

Commonly, the Cu(II) precatalyst is reduced to a Cu(I) species, which initiates the primary catalytic cycle. nih.gov However, in other pathways, the Cu(II) center itself can act as a single-electron oxidant to generate radical intermediates from the substrate. nih.govnih.gov

Throughout the catalytic cycle, several transient intermediates have been proposed and, in some cases, characterized:

Organocopper(III) Intermediates: A significant pathway in copper catalysis involves the oxidative addition of a substrate to a Cu(I) complex, forming a transient organocopper(III) intermediate. wikipedia.orgwikipedia.org Although often unstable and difficult to isolate, these high-valent species are crucial as they precede the bond-forming reductive elimination step. acs.orgresearchgate.net For instance, in cross-coupling reactions, a planar Cu(III) species is formed, which then reductively eliminates the product. wikipedia.org

Radical and Cationic Intermediates: In oxidative C-H functionalization reactions, the mechanism may not involve an organometallic intermediate. Instead, a Cu(II) species can abstract an electron from the substrate, leading to radical cation intermediates. nih.gov In the copper-catalyzed oxidative cyclization of carboxylic acids, a key step involves the one-electron oxidation of a transient benzylic radical by Cu(II), which generates a resonance-stabilized carbocation and a Cu(I) species. nih.gov

Copper-Enolate and Copper-Acetylide Complexes: In reactions involving carbonyl compounds or terminal alkynes, copper-enolate or copper-acetylide complexes are key intermediates that are directly involved in the subsequent bond-forming steps. bohrium.com

Copper-Carboxylate Complexes: In decarboxylation reactions, the initial step involves the formation of a copper-carboxylate complex through the coordination of the substrate's carboxylic acid to the copper center. researchgate.netrsc.org

Reaction Pathways and Rate-Determining Steps

The catalytic pathways involving this compound are diverse, but they can be broadly categorized into two major types: organometallic cycles and radical-mediated processes.

Organometallic Pathway (Oxidative Addition/Reductive Elimination): This pathway is common in cross-coupling reactions and is analogous to those seen with palladium catalysts. wikipedia.org A typical cycle involves:

Activation: The Cu(II) precatalyst is reduced to a catalytically active Cu(I) species.

Oxidative Addition (OA): The Cu(I) complex reacts with an electrophile (e.g., an alkyl or aryl halide), leading to the formation of a transient Cu(III) intermediate. wikipedia.orgwikipedia.org

Reductive Elimination (RE): The Cu(III) intermediate undergoes reductive elimination to form the final product and regenerate the Cu(I) catalyst. wikipedia.orgacs.org

Radical/Single Electron Transfer (SET) Pathway: This pathway is prevalent in oxidative functionalization reactions. nih.gov A representative cycle for the oxidative cyclization of a carboxylic acid catalyzed by a Cu(II) salt illustrates this process: nih.gov

Radical Formation: A terminal oxidant (e.g., potassium persulfate) generates a radical (e.g., sulfate (B86663) radical anion) that abstracts a hydrogen atom from the substrate, forming a carbon-centered radical. nih.gov

Oxidation (SET): The carbon radical is oxidized by the Cu(II) catalyst to form a carbocation, with the concomitant reduction of Cu(II) to Cu(I). nih.gov

Product Formation: The carbocation is trapped intramolecularly by the pendant carboxylate to form the lactone product. nih.gov

Catalyst Regeneration: The resulting Cu(I) species is re-oxidized to Cu(II) by the terminal oxidant, closing the catalytic cycle. nih.gov

In some cross-coupling reactions, the initial oxidative addition of the electrophile to the Cu(I) center is the rate-determining step. wikipedia.org

For certain C-H activation reactions, kinetic studies have shown that C-H bond cleavage or deprotonation of the substrate is the rate-limiting event. nih.govnih.gov

In other C-H functionalization pathways, the final reductive coupling/elimination step to form the aryl ester product has been identified as rate-limiting. nih.gov

Ligand Effects on Reactivity and Selectivity

While the heptanoate anion itself is a ligand, the catalytic properties of the copper center are often profoundly modified by the addition of ancillary ligands, typically N-donor compounds like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy). acs.orgmdpi.com These ligands play a critical role in stabilizing the copper catalyst, tuning its electronic properties, and influencing the reaction's outcome.

The effects of ligands can be summarized as follows:

Stabilization and Solubilization: Ligands can stabilize the copper catalyst against decomposition or precipitation, increasing its lifetime and turnover number.

Tuning Redox Potentials: The electronic properties of the ligand (i.e., whether it is electron-donating or electron-withdrawing) can alter the redox potentials of the Cu(I)/Cu(II) and Cu(II)/Cu(III) couples, thereby affecting the rates of oxidative addition and reductive elimination steps.

Controlling Selectivity: Ligands can dictate the selectivity of a reaction by modifying the steric and electronic environment around the copper center. For example, in the C-H functionalization of toluene (B28343), the choice of ligand can switch the selectivity between functionalization of the aromatic ring (sp² C-H bonds) and the methyl group (sp³ C-H bonds). nih.gov The use of bi- or tridentate ligands often favors benzylic functionalization, whereas weakly coordinating ligands can promote arene C-H activation. nih.gov

Effect of Ligands on the Selectivity of Toluene C–H Functionalization
LigandProduct Ratio (Tolyl/Benzyl Esters)Reaction Pathway Favored
None (weakly coordinating solvent)High (e.g., >20:1)Arene C–H Activation (sp²)
Bipyridine (bidentate)Low (e.g., <0.1)Benzylic C–H Activation (sp³)
Terpyridine (tridentate)Low (e.g., <0.1)Benzylic C–H Activation (sp³)
(MeO)₃P=O (weakly coordinating)HighArene C–H Activation (sp²)

This table is a representation of findings reported for Cu(II) carboxylate systems, demonstrating the powerful influence of ancillary ligands on reaction selectivity. nih.gov

Role of Oxidation States and Redox Cycling in Catalysis

The catalytic prowess of copper originates from its ability to readily access multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III). nih.gov The cycling between these states allows copper to mediate both one-electron (radical) and two-electron (organometallic) transformations. This compound, as a Cu(II) salt, can enter catalytic cycles through several mechanisms involving changes in its oxidation state.

Cu(II)/Cu(I) Redox Cycle: This is a very common cycle in oxidative catalysis. nih.gov The Cu(II) precatalyst is reduced to Cu(I) by a substrate or an additive. The Cu(I) species then participates in the main catalytic loop before being re-oxidized to Cu(II) by a terminal oxidant like O₂, air, or a persulfate. nih.govnih.gov In the oxidative cyclization of carboxylic acids, Cu(II) is reduced to Cu(I) by a carbon radical intermediate, and the Cu(I) is subsequently reoxidized by K₂S₂O₈ to regenerate the active catalyst. nih.gov

Cu(I)/Cu(III) Redox Cycle: This cycle is central to many cross-coupling reactions. wikipedia.org A Cu(I) species undergoes a two-electron oxidative addition with a substrate to form a highly reactive Cu(III) intermediate. acs.org This intermediate then undergoes reductive elimination, forming the desired C-C or C-heteroatom bond and regenerating the Cu(I) state. wikipedia.orgresearchgate.net This pathway allows copper to mimic the reactivity of more expensive precious metals like palladium.

Nondirected C–H Carboxylation of Benzene with Different Cu(II) Carboxylate Salts
Copper(II) SaltTemperature (°C)Time (h)Yield of Phenyl Carboxylate (%)
Copper(II) acetate, Cu(OAc)₂1502420 ± 2
Copper(II) pivalate, Cu(OPiv)₂1502425 ± 2
Copper(II) hexanoate, Cu(OHex)₂1502432 ± 2
Copper(II) hexanoate, Cu(OHex)₂1702442 ± 2

Data adapted from studies on the C–H functionalization of benzene, illustrating the reactivity of different Cu(II) carboxylate salts. nih.gov The yield is relative to the limiting Cu(II) reagent.

Materials Science Applications and Engineering Aspects of Copper Heptanoate

Development of Anti-Corrosion Coatings and Protective Films

Copper heptanoate (B1214049) is a key component in the formation of protective films that inhibit corrosion on metal surfaces. These films are typically formed in-situ by treating the metal with a solution of heptanoate anions, such as sodium heptanoate.

Formation Mechanisms of Copper Hepanoate Protective Layers

The protective mechanism of copper heptanoate involves a multi-step process initiated by the application of a heptanoate solution (like sodium heptanoate) to a copper surface. The process begins with the oxidation of copper, releasing copper ions into the solution. These positively charged copper ions then react with the heptanoate anions present in the solution. rsc.org

This reaction leads to the formation of a metal-carboxylate complex, specifically this compound (Cu(CH₃(CH₂)₅COO)₂), which precipitates onto the copper surface. rsc.org This newly formed layer, a type of metallic soap, acts as a protective barrier. A key feature of this layer is its hydrophobic nature, which repels water and prevents it from reaching the metal surface, thereby inhibiting the electrochemical processes that drive corrosion. rsc.org The protective layer is composed of approximately 90% copper (II) heptanoate and 10% copper (II) hydroxide (B78521).

Electrochemical Studies of Corrosion Inhibition (e.g., Voltammetry, Linear Polarization Resistance)

The effectiveness of this compound as a corrosion inhibitor has been substantiated through various electrochemical studies. Techniques such as voltammetry and chronopotentiometry have been employed to determine the optimal conditions for forming a protective layer. rsc.org Research has established that sodium heptanoate is an effective "green" inhibitor for copper corrosion. rsc.org

Electrochemical measurements demonstrate that the inhibition efficiency is a function of the inhibitor's concentration. rsc.org Studies comparing linear polarization resistance (Rp) values show that a higher polarization resistance is associated with a less negative corrosion potential, indicating a more protective film. nih.gov The formation of the this compound layer increases the electrical resistance at the metal-solution interface, disrupting the electrochemical cell necessary for corrosion to proceed. researchgate.net

Electrochemical Data for Copper Corrosion Inhibition by Sodium Heptanoate
ParameterConditionObservationReference
TechniqueVoltamperometry, ChronopotentiometryEstablished optimal conditions for inhibition. rsc.org
Optimal Concentration0.08 M Sodium HeptanoateIdentified as a good 'green' inhibitor. rsc.org
Optimal pHpH 8Contributes to the stability and effectiveness of the protective layer. rsc.org

Surface Morphology and Film Integrity Characterization (e.g., SEM, ECAFM)

The morphology and integrity of the protective this compound film have been investigated using advanced surface analysis techniques. In-situ Electrochemical Atomic Force Microscopy (ECAFM) has been particularly valuable, as it allows for the direct observation of the film's formation and morphology under electrochemical control, without the need for sample preparation that could damage the delicate layer. rsc.org

ECAFM studies have confirmed that the inhibition of corrosion is directly due to the formation of a layer primarily composed of this compound. rsc.org These investigations reveal a nanometric film, approximately 20 nm thick, which is stable after 20 hours. The layer is observed to be relatively amorphous and not strongly adhered to the substrate. Characterization before and after immersion shows that the initially regular copper surface, with minor imperfections from polishing, becomes covered by the protective film. rsc.org

Application in Cultural Heritage Metal Conservation

The non-toxic properties of carboxylates like this compound make them highly suitable for the conservation of metallic cultural heritage artifacts. rsc.org Traditional corrosion inhibitors used in conservation, such as benzotriazole (B28993) (BTA), are known to be toxic, prompting the search for safer and more environmentally friendly alternatives. semanticscholar.org

This compound, formed from sodium heptanoate treatment, offers a protective solution for copper and bronze objects, which are common materials for historical statues, coins, and tools. mdpi.com The treatment helps to stabilize active corrosion and prevent the leaching of pulverulent, water-soluble corrosion products (like copper sulfates) that can cause staining on surrounding materials. researchgate.net The goal of such conservation treatments is to stabilize the artifact without altering its historical appearance, and the thin, transparent film formed by this compound aligns with these requirements. semanticscholar.org This method can be applied to stabilize existing patinas, which are often valued for their aesthetic and historical significance, rather than removing them. mdpi.com

Precursors for Nanomaterial Synthesis

Metal carboxylates are often utilized as precursors in the synthesis of nanomaterials due to their decomposition characteristics.

Synthesis of Copper Nanoparticles and Nanocrystallites

While various copper compounds, including other copper carboxylates like copper acetate (B1210297) and copper oleate (B1233923), are commonly used as precursors for synthesizing copper nanoparticles through methods like thermal decomposition and chemical reduction, a review of available research did not yield specific studies detailing the use of this compound for this purpose. nih.gov The synthesis of copper nanoparticles typically involves three main components: a copper salt precursor to provide copper ions, a reducing agent, and a stabilizing or capping agent to control growth and prevent oxidation.

Influence of Heptanoate Ligand on Nanoparticle Morphology and Size

The heptanoate ligand, as a capping agent, plays a crucial role in controlling the morphology and size of copper nanoparticles during their synthesis. The final characteristics of the nanoparticles are highly dependent on reaction conditions such as temperature, precursor concentration, and the nature of the capping ligand. ucl.ac.ukmdpi.com The length of the alkyl chain in carboxylate ligands, such as heptanoate, influences the packing density on the nanoparticle surface, which in turn affects the interparticle spacing and the prevention of agglomeration. nih.govrsc.org

In a typical synthesis, copper precursors are reduced in the presence of the heptanoate ligand. The carboxylate group of the heptanoate coordinates to the surface of the nascent copper nanoparticles, creating a protective layer. This layer sterically hinders the nanoparticles from coming into close contact and coalescing, thereby controlling their final size. researchgate.net The reaction temperature is a critical parameter; an increase in temperature can lead to an increase in the average particle size. ucl.ac.uk This is because higher temperatures provide more energy for atoms to diffuse and for nanoparticles to overcome the repulsive barrier of the capping ligands, leading to growth or coalescence. ucl.ac.uk

The concentration of the heptanoate ligand also affects the final nanoparticle dimensions. A higher concentration of the capping agent can lead to the formation of smaller, more uniform nanoparticles by providing better surface coverage and preventing Oswald ripening, a process where larger particles grow at the expense of smaller ones. The choice of reducing agent and solvent system further modulates the reaction kinetics and, consequently, the nanoparticle characteristics. mdpi.comresearchgate.net While specific studies focusing exclusively on this compound are not abundant, the principles governing the influence of long-chain carboxylic acids on nanoparticle synthesis are well-established.

Table 1: Factors Influencing Copper Nanoparticle Characteristics

Parameter Influence on Nanoparticle Morphology and Size
Heptanoate Ligand Concentration Higher concentrations generally lead to smaller and more uniform nanoparticles due to better surface passivation and prevention of agglomeration.
Reaction Temperature Increasing the temperature typically results in larger nanoparticles due to enhanced atomic diffusion and particle coalescence. ucl.ac.uk
Reducing Agent The type and concentration of the reducing agent affect the nucleation and growth rates of the nanoparticles, thereby influencing their final size and size distribution. mdpi.com

| Solvent | The solvent can influence the solubility of the precursor and the capping agent, as well as the reaction kinetics, which in turn affects the nanoparticle characteristics. researchgate.net |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound can serve as a building block in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed through the self-assembly of metal ions or clusters with organic ligands, resulting in extended, often porous, structures. mdpi.com

Design and Synthesis of Copper Carboxylate-Based MOFs

The design of copper carboxylate-based MOFs, including those potentially incorporating heptanoate, involves the careful selection of the copper source and the organic linker. The synthesis is typically carried out under solvothermal conditions, where the reactants are heated in a sealed vessel. nih.gov The carboxylate groups of the heptanoate ligand can coordinate to the copper ions in various modes (e.g., monodentate, bidentate, bridging), leading to the formation of different secondary building units (SBUs). rsc.org These SBUs then connect to form the final three-dimensional framework. acs.org

The flexibility of the heptanoate ligand's alkyl chain can influence the final topology of the MOF. While rigid ligands often lead to more predictable and robust frameworks, flexible ligands can result in more complex and dynamic structures. The direct synthesis of highly stable copper carboxylate MOFs can be challenging due to the potential for hydrolysis of the Cu-O bonds. jove.com However, strategies such as using co-ligands or modifying the synthesis conditions can be employed to create stable frameworks. mdpi.comjove.com

Structural Features and Porosity Control in Polymeric Architectures

The structural features of copper carboxylate-based coordination polymers are diverse, ranging from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. acs.orgnih.gov The porosity of these materials is a key characteristic that is largely determined by the length and geometry of the organic linker and the coordination environment of the metal center. mdpi.com

Role in Material Degradation Processes and Conservation Science

This compound is a type of metal soap, which is a metal salt of a fatty acid. The formation of such compounds is a significant issue in the degradation of various organic materials, particularly in the context of cultural heritage. ekb.eg

Formation of Metal Soaps in Organic Materials (e.g., Historical Artifacts)

In historical artifacts, particularly oil paintings, copper soaps like this compound can form from the chemical reaction between copper-containing pigments (such as verdigris, which is a copper acetate) and fatty acids present in the oil binder. ekb.egacs.org The binding medium in oil paintings, typically linseed or walnut oil, is rich in triglycerides, which can hydrolyze over time to release free fatty acids. ekb.egchromatographytoday.com These fatty acids can then react with the metal ions from the pigments to form metal carboxylates, or metal soaps. ekb.eg

The formation of these copper soaps can lead to a variety of degradation phenomena. These include increased transparency of the paint layer, the formation of protrusions or aggregates on the paint surface, and in some cases, discoloration. chromatographytoday.comspringerprofessional.de Environmental factors such as humidity and temperature can influence the rate of metal soap formation. researchgate.net The presence of copper soaps has been identified in numerous historical paintings and is a key area of study in conservation science. ekb.egacs.org

Table 2: Degradation Effects of Copper Soap Formation in Oil Paintings

Degradation Phenomenon Description
Increased Transparency The formation of metal soaps can alter the refractive index of the paint layer, leading to increased transparency and a darkening of the appearance of the artwork. springerprofessional.de
Protrusions and Aggregates Metal soaps can aggregate and crystallize within the paint layers, leading to the formation of visible protrusions on the surface. chromatographytoday.com
Discoloration The interaction of copper ions with the surrounding organic matrix can lead to changes in the color of the paint layer. researchgate.net

| Delamination and Paint Loss | In some cases, the formation of metal soaps can cause mechanical stress within the paint layers, leading to cracking, delamination, and eventual loss of paint. springerprofessional.de |

Chemical Interactions with Substrates in Material Systems

The formation of this compound is not limited to historical artifacts. In industrial applications, the interaction of copper and its alloys with organic materials containing fatty acids or their precursors can lead to the formation of copper carboxylates. For example, in polymer systems in contact with copper, the presence of carboxylic acid functionalities (which can arise from oxidative degradation of the polymer) can lead to the formation of copper carboxylates at the metal-polymer interface. researchgate.netosti.gov

This interaction can have several consequences. The formation of a copper carboxylate layer can affect the adhesion between the copper substrate and the organic material. Furthermore, the dissolved copper carboxylates can act as catalysts for the oxidative degradation of the polymer, accelerating its aging and the deterioration of its mechanical properties. researchgate.net This catalytic effect is a significant concern in the long-term stability of electrical cables with copper conductors and polymeric insulation. osti.gov Conversely, in some applications, the controlled formation of a thin, hydrophobic layer of this compound on a copper surface can be utilized to protect the metal from corrosion. researchgate.net

Environmental Chemical Interactions of Copper Heptanoate

Environmental Fate and Transport from a Chemical Perspective

The environmental journey of copper heptanoate (B1214049) is dictated by its stability in different environmental matrices and its interactions with naturally occurring substances. These interactions can lead to its degradation, transformation, or transport to other environmental compartments.

Chemical Stability and Degradation Pathways in Environmental Matrices

The stability of copper heptanoate is a critical factor in determining its environmental persistence. In aqueous environments, its stability is pH-dependent. Research has shown that a protective layer consisting of approximately 90% copper(II) heptanoate and 10% copper(II) hydroxide (B78521) can form and remain stable in a solution at pH 8 for at least 20 hours. mdpi.com This suggests a degree of persistence under neutral to slightly alkaline conditions.

The degradation of this compound in the environment is expected to proceed through two main pathways: the dissociation of the copper ion and the degradation of the heptanoate ligand. The octanoate (B1194180) ligand, which is structurally similar to heptanoate, is expected to be degraded through microbially mediated processes. researchgate.net The released copper ion (Cu²⁺) will then be subject to various environmental processes. acs.orgirost.irresearchgate.net

Table 1: General Environmental Fate of this compound Components

ComponentPredominant Environmental FateInfluencing Factors
Copper (Cu²⁺) Partitioning to soil and sedimentspH, presence of organic matter, carbonate and sulfide (B99878) concentrations acs.orgirost.ir
Heptanoate Microbial degradationPresence of aerobic microorganisms, temperature, nutrient availability

While specific degradation products of the heptanoate moiety in the environment are not well-documented in the available literature, the ultimate breakdown products of such aliphatic carboxylates through microbial respiration are expected to be carbon dioxide and water under aerobic conditions.

Interaction with Environmental Ligands and Formation of New Chemical Species

Once released into the environment, this compound can interact with a variety of naturally occurring ligands, leading to the formation of new chemical species. The copper(II) ion, upon dissociation, has a high affinity for various organic and inorganic ligands present in soil and water.

Interaction with Organic Ligands: Dissolved organic matter (DOM), including humic and fulvic acids, plays a significant role in the speciation of copper in the environment. These complex organic molecules contain numerous functional groups (e.g., carboxyl, hydroxyl, phenolic) that can form strong complexes with copper ions. This complexation can either increase the mobility of copper by keeping it in the dissolved phase or decrease its bioavailability by forming large, less-bioavailable complexes.

Interaction with Inorganic Ligands: In aquatic systems, copper ions can also form complexes with inorganic ligands such as hydroxide (OH⁻), carbonate (CO₃²⁻), and chloride (Cl⁻). The formation of these inorganic copper species is highly dependent on the pH and alkalinity of the water. For instance, in waters with high carbonate concentrations, the formation of copper carbonate complexes can be a significant process.

The formation of these new chemical species alters the transport, bioavailability, and potential toxicity of the copper that was originally introduced as this compound.

Chemical Remediation Applications

The chemical properties of copper compounds have led to their investigation in various environmental remediation technologies. While specific studies on this compound are limited, the catalytic activity of copper ions suggests potential applications in the degradation of organic pollutants.

Use in Chemical Degradation of Organic Pollutants (e.g., Dyes, Pharmaceuticals)

Various copper complexes and copper-based nanoparticles have demonstrated efficacy as catalysts in the degradation of organic pollutants, including synthetic dyes and pharmaceuticals. researchgate.netnih.govmdpi.com These processes often involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can break down complex organic molecules into simpler, less harmful substances.

Table 2: Examples of Copper-Catalyzed Degradation of Organic Pollutants (General)

Pollutant TypeCopper Species UsedGeneral Outcome
Organic DyesCopper-based nanoparticles, Copper complexesDecolorization and degradation
PharmaceuticalsCopper complexesOxidation and breakdown of the parent compound

It is important to note that the efficiency of such processes would depend on various factors, including the specific pollutant, pH, temperature, and the presence of other substances in the water matrix.

Role in Heavy Metal Sequestration or Chemical Transformation

There is currently no scientific literature to suggest that this compound is used for the sequestration or chemical transformation of other heavy metals. Remediation strategies for heavy metals typically focus on their removal from contaminated media through processes like adsorption, precipitation, or ion exchange. nih.govyoutube.comresearchgate.net Materials such as activated carbon, zeolites, and various biomaterials are commonly employed for the sequestration of heavy metals, including copper itself.

Future Research Directions and Emerging Paradigms in Copper Heptanoate Research

Rational Design of High-Performance Copper Heptanoate (B1214049) Catalysts with Enhanced Selectivity and Efficiency

The rational design of high-performance catalysts is a cornerstone of modern chemistry, aiming to create catalysts with superior activity, selectivity, and stability. In the context of copper heptanoate, research is moving towards a more deliberate and predictive approach to catalyst development. This involves a deep understanding of the structure-property relationships that govern the catalytic performance of this compound-based systems. Future research will likely focus on tailoring the molecular structure of this compound precursors and the resulting catalytic species to optimize their performance in specific chemical transformations.

One promising area of investigation is the use of this compound as a soluble and effective oxidant in catalytic cycles. For instance, in the oxidative coupling of styrene (B11656) with 2-phenylpyridine (B120327) derivatives catalyzed by cationic rhodium(III), this compound has been successfully employed as an oxidant. Its solubility in organic solvents like tetrahydrofuran (B95107) (THF) offers a significant advantage over less soluble oxidants such as copper(II) acetate (B1210297), allowing for homogeneous reaction conditions and potentially more reproducible kinetic studies. acs.org This application highlights the potential for designing catalytic systems where the choice of the copper carboxylate, such as heptanoate, can be critical for achieving high yields and efficiency. acs.org

Future efforts in the rational design of this compound catalysts will likely involve:

Ligand Modification: Introducing functional groups into the heptanoate backbone to electronically or sterically tune the copper center. This could influence the catalyst's redox potential and its interaction with substrates, thereby enhancing selectivity.

Support Interactions: For heterogeneous catalysts, the interaction between this compound and the support material is crucial. Research into novel support materials and surface functionalization techniques can lead to catalysts with improved dispersion, stability, and recyclability.

Bimetallic Systems: The incorporation of a second metal into a this compound-based catalyst could create synergistic effects, leading to enhanced catalytic activity or novel reaction pathways.

By systematically investigating these aspects, researchers can move beyond trial-and-error approaches and rationally design high-performance this compound catalysts for a variety of organic transformations.

In-Situ and Operando Spectroscopic Characterization for Dynamic Processes and Reaction Mechanisms

Understanding the dynamic nature of catalysts under reaction conditions is paramount for elucidating reaction mechanisms and developing more efficient catalytic processes. In-situ and operando spectroscopic techniques, which allow for the real-time monitoring of catalysts at work, are powerful tools in this endeavor. For this compound, these techniques are beginning to shed light on its role in various chemical processes, particularly in the field of corrosion inhibition, which can be seen as an undesired catalytic process.

A notable application of in-situ characterization is the study of copper corrosion inhibition by sodium heptanoate. Using in-situ electrochemical atomic force microscopy (ECAFM), researchers have been able to observe the formation of a protective layer on copper surfaces in real-time. researchgate.net These studies have revealed that the inhibition mechanism involves the formation of a film primarily composed of this compound. researchgate.netethernet.edu.et The effectiveness of this protective layer is highly dependent on the pH of the environment, with optimal inhibition observed at a pH of 8 in a 0.08 M sodium heptanoate solution. researchgate.net At this pH, a thin, passivating layer of this compound forms, acting as a barrier to corrosive agents. researchgate.netethernet.edu.et In contrast, at more acidic (pH 5.7) or alkaline (pH 11) conditions, the formation of large, non-covering crystals of this compound or copper oxides leads to poor protection. ethernet.edu.et

The insights gained from these in-situ studies are crucial for understanding the dynamic processes at the copper-electrolyte interface. Future research in this area will likely involve the application of a broader range of spectroscopic techniques to study this compound in catalytic applications. These could include:

In-situ Infrared and Raman Spectroscopy: To identify reaction intermediates and monitor changes in the coordination environment of the copper center during a catalytic reaction.

Operando X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and local atomic structure of the copper atoms in the catalyst under reaction conditions.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the kinetics and mechanism of homogeneous catalytic reactions involving soluble this compound complexes. acs.org

By combining these advanced spectroscopic techniques with theoretical calculations, a more complete picture of the reaction mechanisms involving this compound can be developed, paving the way for the design of more robust and efficient catalysts.

Advanced Predictive Modeling and Machine Learning for Structure-Function Relationships

The complexity of catalytic systems often makes it challenging to establish clear relationships between the structure of a catalyst and its performance. Advanced predictive modeling and machine learning are emerging as powerful tools to navigate this complexity and accelerate the discovery of new catalysts. While the application of these methods specifically to this compound is still in its nascent stages, the broader field of catalysis is increasingly benefiting from these computational approaches.

The core idea behind predictive modeling is to develop mathematical models that can predict the catalytic activity, selectivity, or stability of a material based on its structural or electronic properties. For this compound, this could involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to model the electronic structure of this compound and its interaction with reactants and intermediates. researchgate.net These calculations can provide insights into reaction pathways and activation energies, helping to predict the most likely mechanism and identify rate-determining steps.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of this compound molecules, both in solution and on surfaces. researchgate.net MD simulations can be particularly useful for understanding the role of the solvent and the conformational flexibility of the heptanoate chain in catalytic processes.

Machine learning, a subset of artificial intelligence, takes a data-driven approach. By training algorithms on existing experimental or computational data, machine learning models can learn to recognize complex patterns and make predictions about new, untested catalyst compositions. mdpi.com In the context of this compound research, machine learning could be applied to:

Predict Catalyst Performance: Develop models that predict the catalytic performance of modified this compound complexes based on a set of molecular descriptors.

Optimize Reaction Conditions: Use machine learning algorithms to identify the optimal reaction conditions (e.g., temperature, pressure, solvent) for a given this compound-catalyzed reaction.

Guide Experimental Design: Employ machine learning models to suggest new catalyst structures or compositions that are most likely to exhibit high performance, thereby guiding experimental efforts and reducing the number of necessary experiments.

While direct applications of these advanced modeling techniques to this compound are not yet widely reported in the literature, the foundational principles and methodologies are well-established. Future research will undoubtedly leverage these powerful computational tools to accelerate the discovery and optimization of this compound-based catalysts and materials.

Exploration of Novel Supramolecular Architectures and Their Advanced Chemical Applications

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to the construction of complex and functional materials. Copper carboxylates, including this compound, are excellent building blocks for the creation of novel supramolecular architectures such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net These materials are of great interest due to their tunable porosity, high surface area, and potential applications in catalysis, gas storage, and sensing.

Research has demonstrated the ability of this compound to form well-defined crystalline structures. The crystal structure of copper(II) heptanoate has been determined, providing fundamental insights into its solid-state packing and coordination geometry. ugr.esiucr.org This structural information is crucial for the rational design of more complex supramolecular assemblies.

One example of a novel supramolecular architecture incorporating this compound is a 2D covalently linked copper(II) compound synthesized with 3-hydroxypyridine (B118123) as a co-ligand. chem-soc.siresearchgate.net In this structure, the copper centers are bridged by both the heptanoate and the 3-hydroxypyridine ligands, creating an extended two-dimensional network. chem-soc.siresearchgate.net The synthesis of such materials demonstrates the potential to create a wide variety of structures by systematically varying the co-ligands and reaction conditions.

The advanced chemical applications of these novel supramolecular architectures are a key focus of future research. Potential applications include:

Heterogeneous Catalysis: The porous nature of MOFs and coordination polymers can be exploited to create size- and shape-selective catalysts. The copper nodes within the framework can act as active catalytic sites.

Gas Adsorption and Separation: The tunable pore sizes and chemical functionalities of these materials make them promising candidates for the selective adsorption and separation of gases.

Chemical Sensing: The incorporation of specific functional groups into the supramolecular framework could allow for the selective detection of certain molecules through changes in the material's optical or electronic properties.

The exploration of novel supramolecular architectures based on this compound is a rapidly developing field with the potential to yield new materials with unique properties and advanced chemical applications.

Compound/SystemCharacterization TechniqueKey FindingsReference
This compoundX-ray DiffractionDetermination of the crystal structure and preliminary electron distribution. ugr.esiucr.org
Copper(II) Heptanoate with 3-HydroxypyridineX-ray CrystallographyFormation of a 2D covalently linked supramolecular network. chem-soc.siresearchgate.net

Development of Sustainable Synthesis and Application Methods for this compound Derivatives

The principles of green chemistry are increasingly guiding the development of new chemical processes and materials, with a focus on minimizing environmental impact and promoting sustainability. researchgate.net In the context of this compound and its derivatives, research is shifting towards more sustainable synthesis methods and applications that are environmentally benign.

A key area where this compound is associated with green chemistry is in its role as a "green" corrosion inhibitor. researchgate.net Carboxylic acids and their salts, such as sodium heptanoate, are considered environmentally friendly alternatives to traditional corrosion inhibitors that may contain toxic elements or persistent organic pollutants. researchgate.netcore.ac.ukcore.ac.uk The protective mechanism involves the formation of a this compound layer on the metal surface, which acts as a barrier to corrosion. researchgate.netcore.ac.uk This application not only provides an effective means of corrosion protection but does so in a more sustainable manner.

Future research in this area will likely focus on several key aspects of sustainability:

Sustainable Synthesis Routes: Developing synthetic methods for this compound and its derivatives that utilize renewable feedstocks, employ greener solvents, and operate under milder reaction conditions. This could involve biocatalytic routes or the use of mechanochemistry to reduce solvent usage.

Biodegradable Derivatives: Designing and synthesizing this compound derivatives that are readily biodegradable, minimizing their persistence in the environment after their intended use.

Circular Economy Approaches: Exploring the recovery and recycling of copper from spent this compound-based materials, contributing to a more circular economy for this metal.

Expanded Green Applications: Investigating new applications for this compound and its derivatives that align with the principles of green chemistry, such as in the development of bio-based polymers or as catalysts for reactions that utilize renewable resources.

The development of sustainable synthesis and application methods for this compound derivatives is not only an area of active research but also a necessity for the continued use of this compound in a world that is increasingly focused on environmental stewardship.

Q & A

Q. What are the established methods for synthesizing and characterizing copper heptanoate in laboratory settings?

this compound is typically synthesized by reacting copper salts (e.g., CuCO₃ or Cu(OH)₂) with heptanoic acid under reflux conditions. Characterization involves spectroscopic techniques like FT-IR to confirm carboxylate coordination (symmetric/asymmetric stretching modes at ~1,400–1,600 cm⁻¹) and X-ray diffraction to resolve dimeric tetracarboxylate structures, where copper atoms are bridged via carboxylate groups . Elemental analysis and thermogravimetric methods are used to verify purity and thermal stability.

Q. How does this compound’s structure influence its physicochemical properties?

The dimeric tetracarboxylate structure, with Cu-O bond distances of ~2.22 Å, creates a planar geometry that enhances thermal stability and solubility in non-polar solvents. This structural motif also facilitates ligand exchange reactions, making it suitable for catalysis or coordination chemistry studies .

Q. What experimental protocols are recommended for analyzing this compound’s role in corrosion inhibition?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are standard methods. Sodium heptanoate (a related compound) forms protective layers on copper surfaces by adsorbing carboxylate groups, reducing corrosion rates. Similar protocols can be adapted for this compound, with adjustments for solubility and concentration gradients .

Advanced Research Questions

Q. How can computational models (e.g., BEDAM, MSMRE) elucidate this compound’s host-guest interactions?

Binding Energy Distribution Analysis Method (BEDAM) and Markov State Model Replica Exchange (MSMRE) simulate ligand-receptor dynamics. For example, β-cyclodextrin (βCD) binding studies reveal that heptanoate’s carboxylate group favors the βCD cavity’s wide opening due to entropy-driven interactions. These models require λ-scaling of interaction parameters and trajectory analysis to identify metastable binding states .

Q. What strategies resolve contradictions in spectral data during this compound’s structural analysis?

Discrepancies in electron paramagnetic resonance (EPR) or NMR data (e.g., line broadening due to radical motion) can be addressed via temperature-dependent studies. For instance, ethyl heptanoate radical spectra at low temperatures (e.g., 77 K) reduce motional averaging, clarifying hyperfine splitting patterns. Cross-validation with Othmer-Tobias or Hand correlations ensures tie-line data reliability .

Q. How does this compound’s coordination chemistry differ in aqueous vs. non-aqueous systems?

In aqueous media, hydrolysis can lead to oxide/hydroxide byproducts, complicating coordination. Non-polar solvents stabilize the dimeric structure. Advanced techniques like EXAFS or single-crystal XRD under controlled humidity are critical for comparative analysis .

Q. What are the limitations of using this compound in microbiological studies, and how can they be mitigated?

Heptanoate derivatives are often excluded from short-chain fatty acid (SCFA) analyses due to low biological prevalence. If studying microbial metabolism, prioritize LC-MS/MS with isotopic labeling to distinguish exogenous heptanoate from endogenous SCFAs. Limit concentrations to avoid cytotoxicity .

Methodological Considerations

Q. How to design experiments investigating this compound’s catalytic activity in organic reactions?

  • Step 1: Optimize solvent systems (e.g., toluene, DMF) for substrate compatibility.
  • Step 2: Use kinetic profiling (e.g., GC-MS) to track reaction intermediates.
  • Step 3: Compare turnover frequencies (TOF) with other copper carboxylates to assess efficacy .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response effects in biological assays?

Apply multivariate regression to account for confounding variables (e.g., pH, temperature). For non-linear responses (e.g., enzyme inhibition), use Hill equation modeling. Replicate experiments ≥3× to address variability in bioassay data .

Q. How to validate this compound’s stability under varying environmental conditions?

  • Accelerated aging tests: Expose samples to UV light, humidity, or elevated temperatures (e.g., 40°C).
  • Analytical endpoints: Monitor decomposition via HPLC or FT-IR for carboxylate degradation peaks.
  • Reference standards: Use thermogravimetric analysis (TGA) to compare with known stable carboxylates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.